CCR8 antagonist 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C26H29N3O5S |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
ethyl 4-[[4-[(2-methylbenzoyl)amino]naphthalen-1-yl]sulfonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C26H29N3O5S/c1-3-34-26(31)29-16-14-19(15-17-29)28-35(32,33)24-13-12-23(21-10-6-7-11-22(21)24)27-25(30)20-9-5-4-8-18(20)2/h4-13,19,28H,3,14-17H2,1-2H3,(H,27,30) |
InChI Key |
LGJRRERRFSZFTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)NC(=O)C4=CC=CC=C4C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of CCR8 Antagonism: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of C-C chemokine receptor 8 (CCR8) antagonists, a promising class of therapeutic agents in immuno-oncology. Tailored for researchers, scientists, and drug development professionals, this document details the molecular interactions, signaling pathways, and preclinical validation of these compounds.
Introduction: CCR8 as a Strategic Target in Immuno-Oncology
C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that has emerged as a critical target in cancer immunotherapy.[1] Its expression is predominantly found on highly immunosuppressive regulatory T cells (Tregs) that infiltrate the tumor microenvironment (TME).[1][2] Within the TME, the interaction between CCR8 and its primary ligand, C-C motif chemokine ligand 1 (CCL1), promotes the recruitment and suppressive function of these Tregs, thereby hindering the body's natural anti-tumor immune response.[2]
The strategic therapeutic value of CCR8 antagonists lies in their ability to selectively target and disrupt the function of these tumor-infiltrating Tregs. This targeted approach aims to restore and enhance the activity of cytotoxic T lymphocytes (CTLs) against cancer cells, offering a potent new avenue for cancer treatment.
Mechanism of Action of CCR8 Antagonists
The primary mechanism of action for CCR8 antagonists is the blockade of the interaction between CCR8 and its ligand, CCL1. This can be achieved through two main classes of antagonists: small molecules and monoclonal antibodies.
Small Molecule Antagonists competitively bind to the CCR8 receptor, preventing CCL1 from docking and initiating downstream signaling. This direct inhibition of the receptor leads to a reduction in the recruitment and immunosuppressive activity of Tregs within the TME.
Monoclonal Antibody Antagonists can function through multiple mechanisms. Some antibodies directly block the CCL1 binding site. More commonly, anti-CCR8 antibodies developed for oncology are afucosylated, meaning they are engineered to have an enhanced ability to bind to Fc receptors on immune effector cells like natural killer (NK) cells and macrophages.[3] This enhanced binding leads to potent antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), resulting in the targeted depletion of CCR8-expressing Tregs within the tumor.
The CCR8 Signaling Pathway
CCR8 is a Gq-coupled receptor. Upon binding of its ligand, CCL1, CCR8 undergoes a conformational change that activates the associated heterotrimeric G protein, specifically the Gαq subunit. This activation initiates a downstream signaling cascade:
-
Gαq Activation: The activated Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.
-
Phospholipase C (PLC) Activation: The GTP-bound Gαq activates phospholipase C-beta (PLC-β).
-
Second Messenger Production: PLC-β cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC), which then phosphorylates downstream target proteins, leading to various cellular responses, including chemotaxis and modulation of immunosuppressive functions.
Quantitative Data on CCR8 Antagonists
The potency of CCR8 antagonists is evaluated through various in vitro assays. The following tables summarize key quantitative data for representative small molecule and monoclonal antibody antagonists.
Table 1: In Vitro Potency of the Small Molecule CCR8 Antagonist IPG7236
| Assay Type | Parameter | Value (nM) |
| Tango Assay | IC50 | 24 |
| CCL1-induced Downstream Signaling | IC50 | 8.44 |
| CCR8-overexpressing Cell Downstream Signaling | IC50 | 24.3 |
| CCL1-induced Treg Migration | IC50 | 33.8 |
| Calcium Release Assay | IC50 | 2 |
| CCL1-induced Cell Migration | IC50 | 16 |
Table 2: Preclinical Profile of Monoclonal Antibody CCR8 Antagonists
| Antagonist | Mechanism of Action | Key Preclinical Findings |
| RO7502175 | Afucosylated antibody designed for enhanced ADCC. | Selectively induces ADCC against human CCR8+ Tregs from tumors in vitro. Well-tolerated in cynomolgus monkeys with a NOAEL of 100 mg/kg. |
| SRF114 | Fully human, afucosylated anti-CCR8 antibody. | Induces ADCC and/or ADCP to deplete intratumoral Tregs. Reduces tumor growth in murine models. |
| BMS-986340 | Nonfucosylated human IgG1 monoclonal antibody. | Eliminates CCR8-positive Tregs via ADCC, leading to potent antitumor activity, both as a monotherapy and in combination with anti-PD-1 in preclinical models. |
Key Experimental Protocols and Workflows
The characterization of CCR8 antagonists relies on a suite of specialized in vitro assays. Below are the detailed methodologies for three critical experiments.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPCR activation.
Methodology:
-
Cell Culture: HEK293 cells (or another suitable cell line) stably or transiently expressing the human CCR8 receptor are cultured to 80-90% confluency.
-
Cell Seeding: Cells are harvested and seeded into black, clear-bottom 96-well or 384-well microplates at a density of 40,000-80,000 cells per well and incubated overnight.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). The plate is incubated for 1 hour at 37°C.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR). The CCR8 antagonist is added to the wells, followed by the addition of the CCR8 ligand, CCL1.
-
Signal Detection: The fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium. The inhibitory effect of the antagonist is quantified by the reduction in the CCL1-induced fluorescence signal.
Chemotaxis Assay
This assay evaluates the ability of a CCR8 antagonist to block the migration of cells towards a chemoattractant (CCL1).
Methodology:
-
Cell Preparation: CCR8-expressing cells (e.g., primary T cells or a T cell line) are harvested and resuspended in assay medium.
-
Assay Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber is filled with assay medium containing CCL1. The CCR8 antagonist is added to the cell suspension.
-
Cell Seeding: The cell suspension containing the antagonist is added to the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for several hours to allow for cell migration.
-
Quantification: The number of cells that have migrated through the membrane into the lower chamber is quantified, typically by flow cytometry or cell counting. The inhibitory effect of the antagonist is determined by the reduction in cell migration compared to the control (no antagonist).
Treg Suppression Assay
This assay assesses the ability of a CCR8 antagonist to reverse the immunosuppressive function of Tregs on effector T cells.
Methodology:
-
Cell Isolation: Regulatory T cells (Tregs) and responder T cells (Tconv) are isolated from peripheral blood mononuclear cells (PBMCs).
-
Cell Labeling: Responder T cells are labeled with a proliferation-tracking dye (e.g., CFSE or CellTrace Violet).
-
Co-culture Setup: Labeled responder T cells are co-cultured with Tregs at various ratios in the presence of a T cell stimulus (e.g., anti-CD3/CD28 beads). The CCR8 antagonist is added to the co-culture.
-
Incubation: The co-culture is incubated for 3-5 days to allow for T cell proliferation.
-
Analysis: The proliferation of the responder T cells is measured by flow cytometry, assessing the dilution of the proliferation dye. The reversal of suppression by the antagonist is determined by the increase in responder T cell proliferation in the presence of Tregs and the antagonist, compared to the co-culture with Tregs alone.
Conclusion
CCR8 antagonists represent a highly promising and targeted approach in cancer immunotherapy. By disrupting the CCL1-CCR8 axis, these agents can effectively inhibit the immunosuppressive function of tumor-infiltrating Tregs, thereby unleashing the potential of the host's immune system to combat cancer. The ongoing clinical development of several CCR8 antagonists underscores the significant potential of this therapeutic strategy. This technical guide provides a foundational understanding of the mechanism of action, signaling pathways, and preclinical evaluation of CCR8 antagonists, serving as a valuable resource for the scientific community.
References
The Discovery and Synthesis of CCR8 Antagonist IPG7236: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The C-C chemokine receptor 8 (CCR8) has emerged as a compelling therapeutic target in immuno-oncology, primarily due to its specific expression on highly immunosuppressive tumor-infiltrating regulatory T cells (Tregs). Antagonism of CCR8 presents a promising strategy to selectively disrupt Treg function within the tumor microenvironment (TME), thereby enhancing anti-tumor immunity. This document provides an in-depth technical guide on the discovery, synthesis, and characterization of IPG7236, a potent and selective small-molecule CCR8 antagonist that has advanced to clinical trials. We will detail the experimental protocols for key assays, present comprehensive quantitative data, and visualize the associated biological pathways and discovery workflows.
Introduction: The Rationale for Targeting CCR8
C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a critical role in immune cell trafficking.[1] Its primary endogenous ligand is C-C motif chemokine ligand 1 (CCL1). The CCL1-CCR8 axis is instrumental in recruiting Tregs to the tumor microenvironment, where they suppress the activity of cytotoxic T cells and other immune effector cells, ultimately facilitating tumor immune evasion.[1][2] Unlike other Treg markers, CCR8 expression is significantly enriched on these tumor-infiltrating Tregs compared to those in peripheral tissues, offering a therapeutic window for selective targeting.[2]
The development of small-molecule antagonists against CCR8 was initially explored for inflammatory diseases. Early efforts identified compounds such as the naphthalene-sulfonamide LMD-D and oxazolidinone-based antagonists like SB-633852. However, these early leads were often hampered by suboptimal pharmacokinetic properties, including poor solubility and metabolic instability, which prevented their clinical advancement. This set the stage for a focused medicinal chemistry effort to identify a potent, selective, and orally bioavailable CCR8 antagonist with drug-like properties, culminating in the discovery of IPG7236.[3]
The Discovery of IPG7236: A Lead Optimization Approach
The discovery of IPG7236 was the result of a systematic lead optimization campaign, likely starting from a known scaffold such as the naphthalene-sulfonamides which showed initial promise but poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The general workflow for such a discovery process is outlined below.
Quantitative Biological Data
IPG7236 demonstrates potent and selective antagonism of the CCR8 receptor across multiple functional assays. Its in vitro and in vivo properties are summarized and compared with other known CCR8 antagonists in the tables below.
Table 1: In Vitro Potency and Activity of CCR8 Antagonists
| Compound | Assay Type | Target/Cell Line | Ligand | IC50 / Ki | Reference |
| IPG7236 | Tango β-arrestin | Human CCR8 | CCL1 | 24 nM (IC50) | |
| IPG7236 | Calcium Mobilization | CCR8-overexpressing cells | CCL1 | 24.3 nM (IC50) | |
| IPG7236 | Treg Migration | Human CCR8+ Tregs | CCL1 | 33.8 nM (IC50) | |
| AZ084 | Binding Assay | Human CCR8 | 0.9 nM (Ki) | ||
| AZ084 | Chemotaxis | AML cells | CCL1 | 1.3 nM (IC50) | |
| LMD-D | Inverse Agonist | Human CCR8 | - | 13 nM (EC50) | |
| LMD-D | Antagonist Activity | Human CCR8 | CCL1 | 234 nM (EC50) | |
| SB-633852 | Binding Assay | Human CCR8 | pIC50 = 5.8 |
Table 2: In Vitro ADMET and In Vivo Pharmacokinetic Profile of IPG7236
| Parameter | Species | Value | Reference |
| Solubility | - | 254 µM | |
| Plasma Protein Binding (unbound) | Human | 35.8% | |
| Plasma Protein Binding (unbound) | Mouse | 44.9% | |
| Metabolic Stability (Microsomes) | Human, Monkey, Rat, Dog | High | |
| hERG Inhibition | - | No significant inhibition | |
| CYP450 Inhibition | - | No significant inhibition | |
| Bioavailability (AZ084 for reference) | Rat | >70% |
CCR8 Signaling Pathway
CCR8, as a typical GPCR, signals through heterotrimeric G proteins upon activation by its ligand, CCL1. This activation leads to downstream signaling cascades that result in cellular responses such as chemotaxis and modulation of gene expression. The primary signaling pathway involves Gαi, which inhibits adenylyl cyclase, and the release of the Gβγ subunit, which activates phospholipase C (PLC). PLC activation leads to an increase in intracellular calcium and the activation of protein kinase C (PKC). Concurrently, agonist binding promotes the recruitment of β-arrestin, which mediates receptor desensitization and internalization, and can also initiate G protein-independent signaling.
Synthesis of IPG7236
The synthesis of IPG7236 is a multi-step process that involves the construction of a substituted nicotinamide core coupled with a complex piperidine moiety. While the exact, step-by-step proprietary synthesis details are not fully public, based on the structure and related chemical literature, a plausible synthetic route is outlined below. The process likely involves the formation of a key amide bond between a functionalized piperidine intermediate and a nicotinic acid derivative.
General Synthetic Protocol
A detailed, step-by-step protocol for the synthesis of IPG7236 is not publicly available. However, a general approach based on its chemical structure would involve:
-
Synthesis of the Piperidine Core: Construction of the chiral (3S,4S)-3-((cyclopropylmethyl)amino)-1-(cyclopropylsulfonyl)piperidin-4-amine intermediate. This would likely involve multiple steps, including the introduction of the cyclopropylsulfonyl group, stereoselective installation of the two amino functionalities, and N-alkylation with a cyclopropylmethyl group.
-
Synthesis of the Nicotinamide Moiety: Preparation of 2-amino-N-(2-chloroacetyl)-6-(trifluoromethyl)nicotinamide. This involves functionalizing the nicotinic acid backbone with the trifluoromethyl group and preparing it for amide coupling.
-
Final Coupling: A nucleophilic substitution reaction where the primary amine of the piperidine core is coupled with the chloroacetyl group of the nicotinamide moiety to form the final product, IPG7236. Purification would likely be achieved via column chromatography followed by characterization using NMR and mass spectrometry.
Experimental Protocols
The characterization of IPG7236 relies on a suite of in vitro cellular assays to determine its potency and mechanism of action. Below are detailed methodologies for the key experiments.
CCR8 Tango β-Arrestin Recruitment Assay
This assay measures the ability of a compound to block ligand-induced recruitment of β-arrestin to the CCR8 receptor, a key step in GPCR desensitization.
-
Principle: The assay utilizes a cell line engineered to express a CCR8 receptor fused to a TEV protease cleavage site and a transcription factor (tTA). A separate fusion protein consists of β-arrestin and the TEV protease. Upon CCL1-induced receptor activation, β-arrestin-TEV is recruited to the receptor, cleaving the tTA, which then translocates to the nucleus and drives the expression of a luciferase reporter gene. Antagonists block this process.
-
Cell Line: HTLA cells expressing the CCR8-Tango construct and a β-arrestin2-TEV fusion protein.
-
Protocol:
-
Plate HTLA-CCR8 cells in 384-well white, clear-bottom plates at a density of 15,000 cells/well and incubate overnight.
-
Prepare serial dilutions of IPG7236 in assay buffer.
-
Pre-incubate the cells with IPG7236 or vehicle control for 30 minutes at 37°C.
-
Add the CCR8 agonist, human CCL1, at a final concentration equivalent to its EC80 value.
-
Incubate the plate for 5-16 hours at 37°C.
-
Add luciferase substrate and measure the chemiluminescent signal using a plate reader.
-
Calculate the percent inhibition relative to controls and determine the IC50 value from the dose-response curve.
-
Calcium Mobilization Assay
This assay measures the inhibition of CCL1-induced intracellular calcium release in cells expressing CCR8.
-
Principle: CCR8 coupling to Gαi/Gβγ leads to PLC activation and subsequent release of Ca²⁺ from the endoplasmic reticulum. This transient increase in intracellular Ca²⁺ is detected by a calcium-sensitive fluorescent dye.
-
Cell Line: HEK293 or CHO cells stably expressing human CCR8.
-
Protocol:
-
Seed CCR8-expressing cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate into a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Add serial dilutions of IPG7236 to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Establish a stable baseline fluorescence reading.
-
Inject a solution of CCL1 (at its EC80 concentration) into the wells and immediately begin recording the fluorescence signal over time (typically 60-120 seconds).
-
The peak fluorescence response is used to determine the level of inhibition, and IC50 values are calculated.
-
T-Cell Chemotaxis (Migration) Assay
This assay assesses the ability of IPG7236 to block the migration of CCR8-expressing T cells towards a CCL1 chemoattractant gradient.
-
Principle: The assay is conducted in a Transwell plate, where an upper chamber containing the cells is separated from a lower chamber containing the chemoattractant by a porous membrane. Antagonists added to the cells inhibit their migration through the pores into the lower chamber.
-
Cells: Isolated primary human CCR8+ Tregs or a T-cell line endogenously expressing CCR8.
-
Protocol:
-
Add assay medium containing various concentrations of CCL1 to the lower wells of a 24-well Transwell plate. Include a negative control with no chemoattractant.
-
Resuspend CCR8+ T cells in assay medium at a concentration of approximately 2.5 x 10^6 cells/mL.
-
Pre-incubate the cell suspension with various concentrations of IPG7236 or vehicle for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to the upper chamber (the Transwell insert, typically with a 5 µm pore size).
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the insert. Collect the cells that have migrated into the lower chamber.
-
Quantify the migrated cells by flow cytometry or by using a cell viability reagent (e.g., EZ-MTT™).
-
Calculate the percentage of migration inhibition compared to the vehicle control and determine the IC50.
-
Conclusion
IPG7236 is a potent, selective, and orally bioavailable small-molecule antagonist of CCR8. Its discovery addresses the significant ADME and pharmacokinetic challenges that hindered the development of earlier CCR8 antagonists. Through its mechanism of blocking CCL1-induced signaling and Treg migration, IPG7236 has demonstrated significant anti-tumor efficacy in preclinical models, both as a monotherapy and in combination with checkpoint inhibitors. The comprehensive data and robust methodologies outlined in this whitepaper underscore the potential of IPG7236 as a promising new agent in the field of cancer immunotherapy. Its continued clinical development is warranted to fully elucidate its therapeutic benefit in patients with advanced solid tumors.
References
The Structure-Activity Relationship of N-Substituted-5-Aryl-Oxazolidinone CCR8 Antagonists: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a prominent class of C-C chemokine receptor 8 (CCR8) antagonists: the N-substituted-5-aryl-oxazolidinones. This class of compounds has been instrumental in understanding the therapeutic potential of targeting CCR8 in various inflammatory diseases and, more recently, in cancer immunotherapy. We will focus on the lead compound from this series, SB-649701, which for the purpose of this guide will be referred to as CCR8 Antagonist 1 .
Core Compound Structure
The foundational scaffold of this antagonist series is the N-substituted-5-aryl-oxazolidinone core. The key points of modification for SAR studies are the N-substituent on the oxazolidinone ring and the aryl group at the 5-position.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for this compound (SB-649701) and its analogs. The data is presented as pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Table 1: Antagonist Potency in Human CCR8 Calcium Release Assay [1][2]
| Compound | N-Substituent | 5-Aryl Group | pIC50 |
| This compound (SB-649701) | 3-(pyridin-2-yl)propyl | 4-fluorophenyl | 7.7 |
| Analog A | 2-(pyridin-2-yl)ethyl | 4-fluorophenyl | 7.5 |
| Analog B | 4-(pyridin-2-yl)butyl | 4-fluorophenyl | 7.2 |
| Analog C | 3-(pyridin-2-yl)propyl | phenyl | 7.1 |
| Analog D | 3-(pyridin-2-yl)propyl | 4-chlorophenyl | 7.6 |
| HTS Hit (SB-633852) | [Structure not specified] | [Structure not specified] | 5.8 |
Table 2: Functional Antagonist Activity in Chemotaxis Assays [1][2]
| Compound | Cell Line | pIC50 |
| This compound (SB-649701) | HUT78 (human T cell line) | 6.3 |
| This compound (SB-649701) | Th2 cells | 7.0 |
Key Insights from SAR Studies
From the data presented, several key SAR trends can be elucidated for this oxazolidinone series:
-
N-Substituent: The nature and length of the N-substituent significantly impact potency. A propyl linker between the oxazolidinone nitrogen and the pyridine ring, as seen in this compound, appears to be optimal for activity in the calcium release assay. Both shortening (ethyl) and lengthening (butyl) the linker lead to a decrease in potency.
-
5-Aryl Group: Substitution on the 5-aryl ring influences antagonist activity. A 4-fluoro or 4-chloro substitution on the phenyl ring generally maintains or slightly improves potency compared to the unsubstituted phenyl ring.
-
Functional Activity: this compound demonstrates functional antagonism by inhibiting the migration of human T cells (HUT78) and Th2 cells towards the CCR8 ligand, CCL1.
It is noteworthy that SB-649701 was found to be highly selective for human CCR8, showing no activity against mouse, rat, and guinea pig orthologs.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by the CCR8 agonist, CCL1.
-
Cell Culture: CHO cells stably expressing human CCR8 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and incubated to form a confluent monolayer.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
-
Compound Incubation: The dye solution is removed, and the cells are washed. Test compounds (antagonists) at various concentrations are then added to the wells and incubated for a specific period.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence microplate reader. The baseline fluorescence is measured, and then a solution of the CCR8 agonist CCL1 (at a concentration that elicits a submaximal response, e.g., EC80) is added to all wells. The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is monitored over time.
-
Data Analysis: The inhibition of the CCL1-induced calcium flux by the test compound is calculated, and IC50 values are determined from concentration-response curves.
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the migration of cells towards a chemoattractant (CCL1).
-
Cell Preparation: A human T cell line endogenously expressing CCR8, such as HUT78, or primary Th2 cells are used. The cells are washed and resuspended in a serum-free assay medium.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane separating the upper and lower wells is used.
-
Compound and Chemoattractant Loading: The lower wells of the chamber are filled with the assay medium containing CCL1 at a concentration that induces optimal cell migration. The cell suspension, pre-incubated with various concentrations of the test antagonist or vehicle control, is added to the upper wells.
-
Incubation: The plate is incubated at 37°C in a humidified CO2 incubator for a period sufficient to allow for cell migration (typically a few hours).
-
Quantification of Migration: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower side of the membrane are fixed, stained, and counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay or flow cytometry.
-
Data Analysis: The percentage of inhibition of cell migration by the antagonist is calculated relative to the vehicle control, and IC50 values are determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of CCR8 and a typical experimental workflow for antagonist screening.
References
CCR8 Antagonist Binding Affinity and Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity and kinetics of antagonists targeting the C-C chemokine receptor 8 (CCR8). CCR8 has emerged as a promising therapeutic target, particularly in immuno-oncology, due to its high expression on tumor-infiltrating regulatory T cells (Tregs).[1][2] Understanding the quantitative and kinetic aspects of antagonist binding is crucial for the development of effective and selective therapeutics. This guide summarizes key binding data, details common experimental protocols, and visualizes the underlying biological and experimental processes.
Core Concepts in CCR8 Antagonist Binding
The interaction between a CCR8 antagonist and the receptor is characterized by its binding affinity and kinetics .
-
Binding Affinity refers to the strength of the interaction between the antagonist and CCR8 at equilibrium. It is commonly expressed by the following parameters:
-
Dissociation Constant (Kd): The concentration of antagonist at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.[3]
-
Inhibition Constant (Ki): The concentration of a competing ligand (antagonist) that will bind to 50% of the receptors in the presence of a radiolabeled ligand. It is a measure of the affinity of the antagonist for the receptor.[4]
-
Half-maximal Inhibitory Concentration (IC50): The concentration of an antagonist that inhibits a specific biological response by 50%. While related to affinity, it is also influenced by experimental conditions.
-
-
Binding Kinetics describes the rates of the association and dissociation of the antagonist to and from the receptor.
-
Association Rate Constant (kon): The rate at which the antagonist binds to CCR8.
-
Dissociation Rate Constant (koff): The rate at which the antagonist-receptor complex dissociates. A slow koff can lead to prolonged receptor occupancy and a more durable pharmacological effect.
-
Quantitative Binding Data for CCR8 Antagonists
The following tables summarize publicly available quantitative binding data for various CCR8 antagonists.
Table 1: Small Molecule CCR8 Antagonist Binding Affinities
| Compound Class | Compound | Assay Type | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| Naphthalene-sulfonamide | LMD-A | Heterologous Competition Binding | [125I]-CCL1 | 3.4 | 5.9 | |
| Naphthalene-sulfonamide | LMD-B | Heterologous Competition Binding | [125I]-CCL1 | 8.4 | 12.3 | |
| Naphthalene-sulfonamide | LMD-C | Heterologous Competition Binding | [125I]-CCL1 | 14 | 582 | |
| Naphthalene-sulfonamide | LMD-D | Heterologous Competition Binding | [125I]-CCL1 | 11 | 24 | |
| Naphthalene-sulfonamide | LMD-E | Heterologous Competition Binding | [125I]-CCL1 | 546 | 1572 | |
| Naphthalene-sulfonamide | LMD-F | Heterologous Competition Binding | [125I]-CCL1 | 842 | 1145 | |
| Naphthalene-sulfonamide | LMD-G | Heterologous Competition Binding | [125I]-CCL1 | 635 | 987 | |
| Naphthalene-sulfonamide | LMD-H | Heterologous Competition Binding | [125I]-CCL1 | 754 | 1201 | |
| Naphthalene-sulfonamide | LMD-A | Heterologous Competition Binding | [125I]-MC148 | 0.37 | - | |
| Naphthalene-sulfonamide | LMD-B | Heterologous Competition Binding | [125I]-MC148 | 0.52 | - | |
| Naphthalene-sulfonamide | LMD-C | Heterologous Competition Binding | [125I]-MC148 | 1.8 | - | |
| Naphthalene-sulfonamide | LMD-D | Heterologous Competition Binding | [125I]-MC148 | 1.1 | - | |
| Naphthalene-sulfonamide | LMD-E | Heterologous Competition Binding | [125I]-MC148 | 12 | - | |
| Naphthalene-sulfonamide | LMD-F | Heterologous Competition Binding | [125I]-MC148 | 27 | - | |
| Naphthalene-sulfonamide | LMD-G | Heterologous Competition Binding | [125I]-MC148 | 15 | - | |
| Naphthalene-sulfonamide | LMD-H | Heterologous Competition Binding | [125I]-MC148 | 18 | - | |
| Imidazopyridine | SB-633852 | Competitive Binding Assay | Not Specified | - | pIC50 = 5.8 | |
| Small Molecule | ML604086 | CCL1 Binding Inhibition Assay | Not Specified | - | >98% inhibition |
Table 2: Monoclonal Antibody CCR8 Antagonist Binding Affinities
| Antibody | Assay Type | Kd (pM) | Reference |
| mAb1 | Scatchard Analysis (Radiolabeled) | 28.4 | |
| S-531011 | Cell-based Binding Assay | 18.6 |
CCR8 Signaling Pathway
CCR8 is a G protein-coupled receptor (GPCR) that, upon binding its primary ligand CCL1, activates downstream signaling pathways. This activation leads to various cellular responses, including chemotaxis, cell adhesion, and modulation of the immune response. Antagonists block these signaling events by preventing CCL1 from binding to the receptor.
CCR8 Signaling Pathway Overview
Experimental Protocols for Binding Affinity and Kinetics
Accurate determination of binding parameters relies on robust experimental methodologies. The following sections detail common protocols used in the characterization of CCR8 antagonists.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying receptor-ligand interactions. They are used to determine binding affinity (Kd, Ki) and receptor density (Bmax).
1. Saturation Binding Assay (to determine Kd of a radioligand):
-
Objective: To determine the affinity (Kd) and the total number of binding sites (Bmax) for a specific radioligand on a receptor preparation.
-
Methodology:
-
Prepare cell membranes or whole cells expressing CCR8.
-
Incubate the receptor preparation with increasing concentrations of a radiolabeled CCR8 ligand (e.g., [125I]-CCL1).
-
In a parallel set of experiments, include a high concentration of a non-radiolabeled competitor to determine non-specific binding.
-
Allow the binding to reach equilibrium at a defined temperature and time.
-
Separate the bound from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.
-
2. Competition Binding Assay (to determine Ki of an antagonist):
-
Objective: To determine the binding affinity (Ki) of a non-radiolabeled antagonist by its ability to compete with a radioligand for binding to CCR8.
-
Methodology:
-
Prepare cell membranes or whole cells expressing CCR8.
-
Incubate the receptor preparation with a fixed concentration of a radiolabeled CCR8 ligand (typically at or below its Kd).
-
Add increasing concentrations of the unlabeled antagonist.
-
Allow the binding to reach equilibrium.
-
Separate bound and free radioligand via vacuum filtration.
-
Quantify the radioactivity.
-
Plot the percentage of specific binding against the antagonist concentration to determine the IC50.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It is a powerful tool for determining both binding affinity and kinetic rate constants (kon and koff).
-
Objective: To measure the association and dissociation rates of an antagonist binding to CCR8, and to determine the Kd.
-
Methodology:
-
Immobilization: Covalently attach purified CCR8 protein to the surface of a sensor chip.
-
Association: Flow a solution containing the antagonist at a specific concentration over the sensor chip surface. The binding of the antagonist to the immobilized CCR8 causes a change in the refractive index, which is detected by the SPR instrument and recorded as an increase in the response signal over time.
-
Equilibrium: Continue the flow until the binding reaches a steady state, where the rate of association equals the rate of dissociation.
-
Dissociation: Replace the antagonist solution with a buffer-only solution. The dissociation of the antagonist from the CCR8 results in a decrease in the response signal over time.
-
Regeneration: (Optional) Inject a solution to remove any remaining bound antagonist, preparing the sensor surface for the next cycle.
-
Data Analysis: Fit the association and dissociation curves from multiple antagonist concentrations to kinetic models to determine the kon, koff, and Kd (Kd = koff / kon).
-
Surface Plasmon Resonance (SPR) Workflow
Conclusion
The development of potent and selective CCR8 antagonists is a promising strategy for the treatment of various diseases, particularly cancer. A thorough understanding of the binding affinity and kinetics of these antagonists is paramount for optimizing their pharmacological properties. This guide has provided a summary of the available quantitative data, detailed the key experimental protocols for their determination, and visualized the associated biological and experimental workflows. As research in this area continues, the generation of more comprehensive kinetic data will be essential for advancing the next generation of CCR8-targeted therapies.
References
CCR8 Signaling Pathway: A Central Regulator of Immune Suppression in the Tumor Microenvironment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate interplay between tumor cells and the host immune system is a critical determinant of cancer progression and therapeutic response. A key mechanism of tumor immune evasion is the establishment of an immunosuppressive microenvironment, largely orchestrated by regulatory T cells (Tregs).[1] These specialized immune cells potently suppress anti-tumor immune responses, thereby facilitating tumor growth and metastasis.[1] Recent research has identified C-C chemokine receptor 8 (CCR8) as a highly promising therapeutic target due to its selective and high expression on tumor-infiltrating Tregs (ti-Tregs).[1][2] This technical guide provides a comprehensive overview of the CCR8 signaling pathway, its profound role in immune suppression, and the methodologies employed to investigate its function, with a focus on its potential for targeted cancer immunotherapy.
The CCR8 Signaling Pathway in Immune Suppression
CCR8 is a G protein-coupled receptor (GPCR) predominantly expressed on activated Tregs within the tumor microenvironment (TME).[3] Its primary ligand is the chemokine CCL1, which is secreted by various cells in the TME, including cancer cells and tumor-associated macrophages. The interaction between CCL1 and CCR8 on Tregs is a pivotal event that drives their recruitment, retention, and suppressive functions within the tumor.
Upon CCL1 binding, CCR8 initiates a downstream signaling cascade that reinforces the immunosuppressive phenotype of Tregs. A key event in this pathway is the activation of the Signal Transducer and Activator of Transcription 3 (STAT3). This activation leads to the upregulation of several key molecules that are central to Treg function:
-
FOXP3: The master transcriptional regulator of Treg development and function.
-
CD39: An ectoenzyme that converts extracellular ATP to AMP, contributing to an immunosuppressive tumor microenvironment.
-
Interleukin-10 (IL-10): A potent anti-inflammatory cytokine that dampens the activity of effector T cells.
-
Granzyme B: A serine protease that can induce apoptosis in other immune cells.
This signaling cascade not only enhances the suppressive capacity of individual Tregs but also promotes their proliferation and survival within the TME, further amplifying their immunosuppressive effects.
Signaling Pathway Diagram
Quantitative Data on CCR8 Expression and Function
The selective expression of CCR8 on ti-Tregs is a hallmark of its potential as a therapeutic target. The following tables summarize key quantitative data from various studies.
Table 1: CCR8 Expression in Human T-cell Subsets
| Cancer Type | Cell Subset | % CCR8+ Cells (Range) | Reference(s) |
| Various Cancers | Tumor-infiltrating Tregs | 30-80% | |
| Kidney Cancer | Tumor-infiltrating Tregs | ~80% | |
| Non-Small Cell Lung Cancer (NSCLC) | Tumor-infiltrating Tregs | ~40% | |
| Colorectal Cancer (CRC) | Tumor-infiltrating Tregs | High | |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Tumor-infiltrating Tregs | Significantly higher in Grade III tumors | |
| Various Cancers | Peripheral Blood Tregs | <10% | |
| Various Cancers | Tumor-infiltrating Conventional T cells (Tconvs) | Low |
Table 2: Functional Consequences of CCR8 Signaling in Tregs
| Experimental Model | Outcome Measure | Observation | Reference(s) |
| Human peripheral blood Tregs | In vitro activation with CCL1 | >30% of Tregs up-regulate CCR8 | |
| Human peripheral blood Tregs | In vitro activation with CCL1 | STAT3-dependent upregulation of FOXP3, CD39, IL-10, Granzyme B | |
| Mouse model of multiple sclerosis (EAE) | Administration of stabilized CCL1 | Enhanced in vivo proliferation of CCR8+ Tregs and suppression of disease | |
| Mouse tumor models (MC38, EMT6) | Anti-CCR8 antibody treatment | Selective depletion of tumor-infiltrating Tregs | |
| Mouse tumor models (MC38, Pan02, CT26, MBT-2) | Anti-CCR8 antibody treatment | Significant tumor growth inhibition |
Detailed Experimental Protocols
A thorough investigation of the CCR8 signaling pathway requires a combination of cellular and molecular techniques. Below are detailed methodologies for key experiments.
Flow Cytometry for CCR8 Expression Analysis on Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the staining of single-cell suspensions from fresh tumor tissue to quantify CCR8 expression on Treg subsets.
Materials:
-
Fresh tumor tissue
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase IV and DNase I
-
FACS buffer (PBS with 2% FBS and 2mM EDTA)
-
Cell strainers (70 µm)
-
Red blood cell lysis buffer
-
Fc block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies: anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD127, anti-FOXP3, and anti-CCR8.
-
Fixation/Permeabilization buffer (for intracellular FOXP3 staining)
-
Flow cytometer
Procedure:
-
Tissue Digestion: Mince fresh tumor tissue into small pieces and digest in RPMI-1640 containing collagenase IV and DNase I for 30-60 minutes at 37°C with gentle agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer according to the manufacturer's instructions.
-
Cell Staining: a. Wash the cells with FACS buffer and resuspend in Fc block for 10 minutes on ice to prevent non-specific antibody binding. b. Add the cocktail of surface antibodies (anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD127, anti-CCR8) and incubate for 30 minutes on ice in the dark. c. Wash the cells twice with FACS buffer.
-
Intracellular Staining: a. Fix and permeabilize the cells using a commercially available FOXP3 staining buffer set according to the manufacturer's protocol. b. Add the anti-FOXP3 antibody and incubate for 30-45 minutes at room temperature in the dark. c. Wash the cells with permeabilization buffer and then with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gating Strategy: Sequentially gate on lymphocytes (FSC-A vs. SSC-A), single cells (FSC-A vs. FSC-H), live cells (using a viability dye), CD45+ cells, CD3+ T cells, and then CD4+ T cells. Within the CD4+ population, identify Tregs (e.g., CD25+ FOXP3+ or CD25+ CD127-). Finally, quantify the percentage and mean fluorescence intensity (MFI) of CCR8 expression on the Treg population.
In Vitro Treg Suppression Assay
This assay measures the ability of CCR8+ Tregs to suppress the proliferation of conventional T cells (Tconvs).
Materials:
-
Purified Tregs and responder T cells (Tconvs)
-
Cell proliferation dye (e.g., CellTrace™ Violet or CFSE)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or soluble antibodies)
-
Complete T-cell culture medium
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Labeling of Responder T cells: Label the Tconvs with a cell proliferation dye according to the manufacturer's instructions.
-
Co-culture Setup: a. Plate the labeled Tconvs at a constant number per well in a 96-well plate. b. Add purified Tregs at varying ratios to the Tconvs (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tconv). c. Include control wells with Tconvs alone (no Tregs) and unstimulated Tconvs.
-
Stimulation: Add T-cell activation stimuli to all wells except the unstimulated control.
-
Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
Analysis: a. Harvest the cells and stain with a viability dye. b. Analyze the proliferation of the Tconvs by flow cytometry, gating on the dye-labeled population. c. Proliferation is measured by the dilution of the dye. The percentage of suppression is calculated relative to the proliferation of Tconvs in the absence of Tregs.
T-cell Chemotaxis Assay
This assay assesses the migration of Tregs in response to a CCL1 gradient.
Materials:
-
Purified Tregs
-
Chemotaxis chamber (e.g., Transwell® plate with 5 µm pore size)
-
Chemoattractant (recombinant human or mouse CCL1)
-
Assay medium (serum-free RPMI)
-
Flow cytometer or plate reader
Procedure:
-
Prepare Chemoattractant Gradient: Add assay medium containing different concentrations of CCL1 to the lower chambers of the Transwell® plate. Include a negative control with assay medium alone.
-
Cell Seeding: Add a defined number of Tregs to the upper chamber (the insert).
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Quantification of Migrated Cells: a. Carefully remove the inserts. b. Collect the cells that have migrated to the lower chamber. c. Count the migrated cells using a flow cytometer (by acquiring a fixed volume for a fixed time) or a cell viability assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the number of migrated cells against the concentration of CCL1 to determine the chemotactic response.
Mandatory Visualizations
Experimental Workflow: Isolation and Analysis of Tumor-Infiltrating Tregs
Logical Relationship: Rationale for Targeting CCR8 in Cancer Therapy
Conclusion and Future Directions
The CCR8 signaling pathway has emerged as a critical axis in the regulation of immune suppression within the tumor microenvironment. Its high and selective expression on the most suppressive subset of tumor-infiltrating Tregs makes it an exceptionally attractive target for cancer immunotherapy. Therapeutic strategies aimed at blocking CCR8 signaling or, more potently, depleting CCR8+ Tregs, hold the promise of unleashing a robust anti-tumor immune response. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the biology of CCR8 and to advance the development of novel and effective cancer immunotherapies targeting this pathway. Future research will likely focus on the efficacy of anti-CCR8 therapies in combination with other immunotherapies, such as checkpoint inhibitors, and on the identification of biomarkers to predict patient response to these promising new treatments.
References
The Landscape of CCR8 Expression on Immune Cell Subsets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor that has emerged as a critical player in immune regulation and a highly promising therapeutic target, particularly in the context of cancer immunotherapy. Its restricted expression profile, most notably its high prevalence on tumor-infiltrating regulatory T cells (Tregs), positions it as a key candidate for selective targeting to modulate the tumor microenvironment. This technical guide provides an in-depth overview of CCR8 expression across various immune cell subsets, details of experimental methodologies for its detection, and an exploration of its signaling pathways.
Data Presentation: Quantitative Expression of CCR8 on Human Immune Cell Subsets
The expression of CCR8 varies significantly across different immune cell populations and is highly dependent on the tissue microenvironment. The following tables summarize the quantitative data on CCR8 expression, providing a comparative overview.
Table 1: CCR8 Expression on T Lymphocyte Subsets
| Cell Subset | Tissue/Compartment | Percentage of CCR8+ Cells | Median Fluorescence Intensity (MFI) / Receptor Density | Citation(s) |
| Regulatory T cells (Tregs) | Tumor | ~40% - 80% | High | [1][2] |
| Peripheral Blood | Low / Undetectable | Low | [1] | |
| Skin | ~76% (dermis), ~85% (epidermis) | High | [3] | |
| Conventional CD4+ T cells | Tumor | Low, variable | Low | [1] |
| Peripheral Blood | Low | Low | ||
| Skin | ~59% (dermis), ~67% (epidermis) | Moderate | ||
| CD8+ T cells | Tumor | Low / Negative | Low | |
| Peripheral Blood | ~2% | Low | ||
| Skin | Positive, lower than CD4+ | Moderate | ||
| Th2 cells | Peripheral Blood / Inflamed Tissue | Enriched expression | Not consistently reported | |
| γδ T cells | Skin | ~39% | Not consistently reported |
Table 2: CCR8 Expression on Myeloid and Innate Lymphoid Cells
| Cell Subset | Tissue/Compartment | Percentage of CCR8+ Cells | MFI / Additional Notes | Citation(s) |
| Monocytes | Peripheral Blood | Low, but detectable mRNA | Higher mRNA in CD16+ monocytes. | |
| Classical (CD14++CD16−) | Low | Low surface protein expression. | ||
| Intermediate (CD14++CD16+) | Higher than classical | |||
| Non-classical (CD14+CD16++) | Higher than classical | |||
| Macrophages | Lung (COPD patients) | Majority are CCR8+ | High expression. | |
| Dendritic Cells (DCs) | Skin-draining lymph nodes (mouse) | Expressed on CD301b+ DCs | Required for migration into lymph node parenchyma. | |
| Monocyte-derived DCs | CCR8 mRNA and protein induced during differentiation. | Important for migration. | ||
| Natural Killer (NK) Cells | Peripheral Blood | Rare on bulk NK cells | ||
| CD56bright NK cells | Higher percentage than CD56dim | |||
| CD56dim NK cells | Very low | |||
| Skin | Present at low frequencies |
Experimental Protocols
Accurate detection and quantification of CCR8 expression are paramount for research and clinical development. Below are detailed methodologies for key experiments.
Flow Cytometry for CCR8 Expression on Human PBMCs
This protocol outlines a multi-color flow cytometry approach to identify and quantify CCR8 expression on Tregs, conventional T cells, NK cells, and monocyte subsets from peripheral blood mononuclear cells (PBMCs).
1. Reagents and Materials:
-
Human PBMCs isolated by Ficoll-Paque density gradient centrifugation.
-
FACS Buffer: PBS with 2% FBS and 0.05% sodium azide.
-
Fc Block: Human TruStain FcX™ (or equivalent).
-
Fixable Viability Dye (e.g., Zombie NIR™ or similar).
-
Antibody Panel (see Table 3 for a suggested panel).
-
Intracellular Staining Buffer Set (e.g., Foxp3/Transcription Factor Staining Buffer Set).
Table 3: Suggested 8-Color Flow Cytometry Panel for CCR8 Analysis
| Target | Fluorochrome | Purpose |
| CD3 | PE-Cy7 | T cell lineage marker |
| CD4 | APC-H7 | Helper T cell marker |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cell marker |
| CD25 | PE | Treg and activation marker |
| CD127 | Alexa Fluor 700 | To distinguish Tregs (low/negative) |
| CD14 | BV605 | Monocyte marker |
| CD16 | FITC | Monocyte and NK cell marker |
| CD56 | BV786 | NK cell marker |
| CCR8 | BV421 | Target of interest |
| Foxp3 | Alexa Fluor 647 | Treg lineage-defining transcription factor |
| Viability Dye | Zombie NIR™ | Live/dead cell discrimination |
2. Staining Procedure:
-
Resuspend up to 1 x 10^6 PBMCs in 100 µL of FACS buffer.
-
Stain with Fixable Viability Dye according to the manufacturer's protocol.
-
Wash cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of FACS buffer and add Fc Block. Incubate for 10 minutes at 4°C.
-
Without washing, add the cocktail of fluorescently conjugated surface antibodies (CD3, CD4, CD8, CD25, CD127, CD14, CD16, CD56, and CCR8).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
For intracellular staining of Foxp3, fix and permeabilize the cells using an appropriate buffer set, following the manufacturer's instructions.
-
Stain with the anti-Foxp3 antibody for 30-45 minutes at 4°C in the dark.
-
Wash cells with permeabilization buffer and resuspend in FACS buffer for acquisition.
3. Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer capable of detecting all the fluorochromes in the panel.
-
Collect a sufficient number of events (e.g., 300,000 to 500,000) for robust analysis of rare populations.
-
Use fluorescence minus one (FMO) controls to accurately set gates for CCR8 and other markers.
-
Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™). The gating strategy is outlined in the workflow diagram below.
Immunohistochemistry (IHC) for CCR8 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue
This protocol provides a general framework for the detection of CCR8 in FFPE tissue sections, such as tumor biopsies.
1. Sample Preparation:
-
Fix tissue in 10% neutral buffered formalin and embed in paraffin wax.
-
Cut 4-5 µm sections and mount on charged microscope slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
3. Staining Procedure:
-
Rinse sections in wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes (for peroxidase-based detection).
-
Block non-specific protein binding with a protein block solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes.
-
Incubate with the primary antibody against CCR8 at its optimal dilution overnight at 4°C in a humidified chamber.
-
Wash sections three times with wash buffer.
-
Incubate with a biotinylated secondary antibody (if using an avidin-biotin complex method) or a polymer-based HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Wash sections three times with wash buffer.
-
If using a biotinylated secondary, incubate with streptavidin-HRP.
-
Develop the signal with a suitable chromogen (e.g., DAB or AEC).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
Mandatory Visualizations
CCR8 Signaling Pathway
CCR8 is a G protein-coupled receptor that primarily couples to the inhibitory G protein, Gαi. Ligand binding, predominantly by CCL1, initiates a signaling cascade that leads to chemotaxis and other cellular responses. The pathway can also involve Gαq and β-arrestin, leading to the activation of downstream kinases such as Akt and ERK.
Experimental Workflow: Multi-Color Flow Cytometry for CCR8
The following diagram illustrates the key steps in identifying and quantifying CCR8 expression on various immune cell subsets from human PBMCs.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemokine Receptor Expression on Normal Blood CD56+ NK-Cells Elucidates Cell Partners That Comigrate during the Innate and Adaptive Immune Responses and Identifies a Transitional NK-Cell Population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for NK cell subsets based on chemokine receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CCR8 Antagonists in Modulating Regulatory T Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Regulatory T cells (Tregs) are critical mediators of immunosuppression within the tumor microenvironment (TME), posing a significant barrier to effective anti-cancer immunity. The C-C chemokine receptor 8 (CCR8) has emerged as a highly promising therapeutic target due to its preferential expression on tumor-infiltrating Tregs compared to Tregs in peripheral tissues. This preferential expression allows for selective targeting of the immunosuppressive Treg population within the tumor, potentially minimizing systemic autoimmune toxicities. This technical guide provides an in-depth overview of the development and function of a representative CCR8 antagonist, "Antagonist 1," for modulating Treg function. It details the underlying signaling pathways, experimental validation, and quantitative data supporting its therapeutic potential. While "Antagonist 1" is a representative model for this guide, data from various CCR8 antagonists currently in development, including monoclonal antibodies and small molecules, are presented to offer a comprehensive landscape of this therapeutic strategy.
The CCR8-CCL1 Axis in Treg Biology
C-C chemokine ligand 1 (CCL1) is the primary ligand for CCR8. The engagement of CCL1 with CCR8 on the surface of Tregs triggers a signaling cascade that promotes their migration, survival, and immunosuppressive functions within the TME.[1][2] This axis is a key driver of the accumulation of Tregs in tumors, which is often correlated with poor prognosis in various cancer types.[1]
CCR8 Signaling Pathway in Regulatory T Cells
The binding of CCL1 to CCR8, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. This includes the activation of STAT3, which leads to the upregulation of key Treg functional molecules such as FOXP3, the master transcriptional regulator of Tregs, as well as immunosuppressive molecules like IL-10 and granzyme B.[3][4] This signaling enhances the overall suppressive capacity of Tregs.
Mechanism of Action of CCR8 Antagonists
CCR8 antagonists, primarily monoclonal antibodies, employ a dual mechanism to counteract the immunosuppressive effects of Tregs in the TME.
-
Blockade of CCR8 Signaling: By binding to CCR8, the antagonist prevents the interaction between CCR8 and its ligand CCL1. This inhibition blocks the downstream signaling cascade, thereby reducing Treg migration to the tumor and dampening their suppressive functions.
-
Depletion of CCR8+ Tregs: Many CCR8 antagonist antibodies are engineered with an active Fc region that can engage immune effector cells, such as natural killer (NK) cells and macrophages. This engagement leads to the elimination of CCR8-expressing Tregs through antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). This selective depletion of Tregs within the TME is a key mechanism for restoring anti-tumor immunity.
Quantitative Data on CCR8 Antagonist Activity
The following tables summarize key quantitative data for several CCR8 antagonists in development.
Table 1: In Vitro Potency of CCR8 Antagonists
| Antagonist | Type | Assay | Target | IC50 / EC50 | Reference(s) |
| IPG0521 | Monoclonal Antibody | Signaling & Chemotaxis | Treg cells | Single-digit nM | |
| CTM-033 | Monoclonal Antibody | β-arrestin recruitment, Calcium flux, Migration | CCR8-expressing cells | Not specified | |
| S-531011 | Monoclonal Antibody | ADCC | CCR8+ cells | Potent activity reported | |
| BAY 3375968 | Monoclonal Antibody | ADCC & ADCP | CCR8+ cells | Potent activity reported | |
| IPG7236 | Small Molecule | Not specified | CCR8 | Not specified |
Table 2: Preclinical In Vivo Efficacy of CCR8 Antagonists
| Antagonist | Tumor Model | Dosing Regimen | Outcome | Reference(s) |
| IPG0521m | Syngeneic liver cancer | Not specified | Dramatic inhibition of tumor growth, increased CD8+ T cells | |
| CTM-033 | MC38 syngeneic | 6 mg/kg b.i.w. | Reduced tumor volume, significant Treg depletion | |
| S-531011 | CT26.WT & EMT6 | Not specified | Reduced tumor-infiltrating CCR8+ Tregs, anti-tumor activity | |
| BAY 3375968 (murine surrogate) | Various cancer models | Not specified | Tumor growth inhibition, increased CD8+ T cell infiltration | |
| DT-7012 | Preclinical monotherapy | Not specified | 100% complete response | |
| IPG7236 | Human breast cancer xenograft | Not specified | Significant tumor suppression (alone or with anti-PD-1) |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of CCR8 antagonists. The following sections provide representative protocols for key in vitro and in vivo assays.
In Vitro Treg Suppression Assay
This assay assesses the ability of a CCR8 antagonist to reverse Treg-mediated suppression of effector T cell proliferation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
CD4+ T Cell Isolation Kit
-
CD25 MicroBeads
-
CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation dye
-
Anti-CD3 and Anti-CD28 antibodies
-
CCR8 Antagonist 1
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Isolation of Responder T cells (Tresp) and Tregs:
-
Isolate PBMCs from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
Isolate CD4+ T cells from PBMCs using a negative selection kit.
-
Separate CD4+CD25+ Tregs from CD4+CD25- Tresp cells using CD25 microbeads.
-
-
Labeling of Responder T cells:
-
Label Tresp cells with CFSE according to the manufacturer's protocol.
-
-
Co-culture Setup:
-
Plate the CFSE-labeled Tresp cells at a constant number (e.g., 5 x 10^4 cells/well) in a 96-well U-bottom plate.
-
Add Tregs at varying Tresp:Treg ratios (e.g., 1:1, 2:1, 4:1, 8:1).
-
Include control wells with Tresp cells alone (no Tregs) and unstimulated Tresp cells.
-
Add anti-CD3/anti-CD28 antibodies to all wells except the unstimulated control to stimulate T cell proliferation.
-
Add the CCR8 antagonist at various concentrations to the appropriate wells.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
Harvest the cells and stain with fluorescently labeled antibodies against CD4 and CD8.
-
Analyze the proliferation of Tresp cells (CFSE dilution) by flow cytometry, gating on the CD4+ or CD8+ populations.
-
Calculate the percentage of suppression for each condition.
-
Chemotaxis Assay
This assay evaluates the ability of a CCR8 antagonist to block the migration of CCR8-expressing cells towards a CCL1 gradient.
Materials:
-
CCR8-expressing cells (e.g., isolated tumor-infiltrating Tregs or a CCR8-transfected cell line)
-
Recombinant human or murine CCL1
-
This compound
-
Chemotaxis buffer (e.g., RPMI with 0.5% BSA)
-
Transwell inserts (5 µm pore size) for 24-well plates
-
Flow cytometer or cell counter
Procedure:
-
Preparation:
-
Resuspend CCR8-expressing cells in chemotaxis buffer.
-
Pre-incubate the cells with different concentrations of the CCR8 antagonist or an isotype control antibody for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add chemotaxis buffer containing CCL1 to the lower chamber of the Transwell plate.
-
Add chemotaxis buffer alone to some wells as a negative control.
-
Add the pre-incubated cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation and Cell Counting:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells using a flow cytometer (by acquiring a fixed volume or using counting beads) or a hemocytometer.
-
-
Data Analysis:
-
Calculate the chemotactic index (fold migration over the negative control).
-
Determine the IC50 of the antagonist for inhibiting CCL1-mediated chemotaxis.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay measures the ability of a CCR8 antagonist to induce the killing of CCR8-expressing target cells by effector cells (e.g., NK cells).
Materials:
-
CCR8-expressing target cells
-
Effector cells (e.g., isolated human NK cells)
-
This compound
-
Isotype control antibody
-
Cell viability dye (e.g., Calcein AM or a lactate dehydrogenase (LDH) release assay kit)
-
96-well plates
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Target Cell Preparation:
-
Label target cells with a viability dye (e.g., Calcein AM) if using a fluorescence-based assay.
-
Plate the target cells in a 96-well plate.
-
-
Antibody and Effector Cell Addition:
-
Add serial dilutions of the CCR8 antagonist or isotype control antibody to the wells containing the target cells.
-
Add effector cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
-
Measurement of Cell Lysis:
-
If using a fluorescence-based assay, measure the fluorescence released from lysed cells.
-
If using an LDH release assay, measure the LDH activity in the supernatant according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each antibody concentration.
-
Determine the EC50 of the antagonist for inducing ADCC.
-
In Vivo Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a CCR8 antagonist in a syngeneic mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38 colorectal cancer, B16 melanoma)
-
This compound (or a murine surrogate)
-
Control antibody (e.g., isotype control)
-
Calipers for tumor measurement
-
Flow cytometry antibodies for immunophenotyping
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a defined number of tumor cells into the flank of the mice.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Administer the CCR8 antagonist, control antibody, or vehicle according to a predefined dosing schedule (e.g., intraperitoneally or intravenously, twice weekly).
-
-
Tumor Growth Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint Analysis:
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice.
-
Excise the tumors and spleens for further analysis.
-
Prepare single-cell suspensions from the tumors and spleens.
-
Perform flow cytometry to analyze the frequency and phenotype of different immune cell populations, including Tregs (e.g., CD4+FoxP3+), CD8+ T cells, and NK cells.
-
Single-cell RNA sequencing can also be performed on tumor-infiltrating lymphocytes to gain deeper insights into the changes in the TME.
-
Conclusion
The selective targeting of CCR8 on tumor-infiltrating Tregs represents a highly promising strategy in cancer immunotherapy. The dual mechanism of action of CCR8 antagonist antibodies, involving both the blockade of immunosuppressive signaling and the direct depletion of Tregs within the tumor, offers a potent means to reactivate anti-tumor immunity. The quantitative data from in vitro and preclinical in vivo studies of various CCR8 antagonists demonstrate their potential to inhibit tumor growth and remodel the tumor microenvironment. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and development of this exciting class of therapeutics. Further clinical investigation is underway to translate these promising preclinical findings into effective treatments for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. ADCC assay I NK cells I Immuno-Oncology CRO services [explicyte.com]
- 3. First-in-class CCR8 antagonist IPG-051 displays good preclinical antitumor activity | BioWorld [bioworld.com]
- 4. <span>Development of a CCR8 monoclonal antibody to block CCR8 signaling and to abolish the immunosuppressive function of Treg for the treatment of cancers.</span> - ASCO [asco.org]
Methodological & Application
Application Notes and Protocols for the In Vitro Use of CCR8 Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target, particularly in the field of immuno-oncology.[1][2][3] CCR8 is a G protein-coupled receptor (GPCR) predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), a type of immune cell that suppresses the body's anti-tumor response.[4][5] The primary ligand for CCR8 is C-C motif chemokine ligand 1 (CCL1), which is often secreted within the tumor microenvironment. The CCL1-CCR8 axis plays a crucial role in the recruitment and function of these immunosuppressive Tregs, thereby promoting tumor growth and immune evasion.
CCR8 antagonists are designed to block the interaction between CCR8 and its ligands, thereby disrupting the downstream signaling pathways that lead to Treg migration and immunosuppressive functions. This can be achieved through various mechanisms, including small molecule inhibitors and monoclonal antibodies. Some antibody-based antagonists also leverage antibody-dependent cell-mediated cytotoxicity (ADCC) to deplete CCR8-expressing Tregs within the tumor microenvironment.
This document provides detailed protocols for the in vitro characterization of a novel CCR8 antagonist, referred to herein as "CCR8 Antagonist 1," in cell culture. These protocols are intended to guide researchers in assessing the antagonist's binding affinity, functional inhibition of CCR8 signaling, and its effects on immune cell function.
Data Presentation
Table 1: In Vitro Activity of Various CCR8 Antagonists
| Antagonist | Type | Assay | Target Cells | Result (IC50/EC50) |
| S-531011 | Monoclonal Antibody | ADCC | Human CCR8-expressing Rat-1 cells | 6.54 ng/mL (EC50) |
| S-531011 | Monoclonal Antibody | CCL1 Neutralization | Human CCR8-expressing cell lines | 20.0 ng/mL (IC50) |
| IPG7236 | Small Molecule | β-arrestin Signaling | CCR8-expressing cells | Not specified |
| IPG7236 | Small Molecule | Calcium Mobilization | CCR8-expressing cells | Not specified |
| IPG7236 | Small Molecule | Treg Migration | CCR8+ Treg cells | Not specified |
| HBM1022 | Monoclonal Antibody | CCL1 Binding Blockade | Human and cynomolgus CCR8-expressing cell lines | Potent |
| HBM1022 | Monoclonal Antibody | CCL1-induced Migration | CCR8-expressing cell lines | Inhibited |
| IPG0521 | Monoclonal Antibody | Receptor-mediated Signaling | Treg cells | Single-digit nanomolar (IC50) |
| IPG0521 | Monoclonal Antibody | Chemotaxis | Treg cells | Single-digit nanomolar (IC50) |
Signaling Pathways and Experimental Workflows
CCR8 Signaling Pathway
The binding of CCL1 to CCR8 on the surface of a regulatory T cell initiates a cascade of intracellular signaling events. This process is characteristic of GPCR activation and primarily involves the Gαi subunit of the heterotrimeric G protein. This signaling ultimately leads to cellular responses such as migration towards the CCL1 source.
Caption: CCR8 Signaling Pathway and Antagonist Inhibition.
Experimental Workflow for this compound Characterization
The in vitro characterization of this compound typically follows a multi-step process to evaluate its binding, signaling inhibition, and functional effects on target cells. This workflow ensures a comprehensive assessment of the antagonist's potency and mechanism of action.
Caption: In Vitro Characterization Workflow for this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize this compound.
Protocol 1: Cell Culture of CCR8-Expressing Cells
Objective: To maintain and propagate cell lines for use in subsequent assays.
Materials:
-
Human CCR8-expressing cell line (e.g., stable transfectants, or primary cells like activated Tregs)
-
Complete RPMI 1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Thaw a cryopreserved vial of the CCR8-expressing cell line rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete RPMI 1640 medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell growth and passage the cells when they reach 80-90% confluency. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio. For suspension cells, dilute the culture with fresh medium to the recommended cell density.
Protocol 2: CCR8 Binding Assay using Flow Cytometry
Objective: To determine the binding affinity of this compound to CCR8-expressing cells.
Materials:
-
CCR8-expressing cells
-
This compound (labeled with a fluorophore, or a primary/secondary antibody detection system)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
96-well V-bottom plate
-
Flow cytometer
Procedure:
-
Harvest CCR8-expressing cells and wash them with FACS buffer.
-
Adjust the cell density to 1 x 10^6 cells/mL in cold FACS buffer.
-
Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
Prepare serial dilutions of this compound in FACS buffer.
-
Add the diluted antagonist to the wells containing the cells. Include a no-antagonist control.
-
Incubate for 1 hour at 4°C, protected from light.
-
Wash the cells twice with 200 µL of cold FACS buffer, centrifuging at 300 x g for 3 minutes between washes.
-
If a secondary antibody is required, resuspend the cells in 100 µL of FACS buffer containing the fluorescently labeled secondary antibody. Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice as in step 7.
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI).
-
Analyze the data to determine the binding affinity (e.g., EC50).
Protocol 3: Calcium Mobilization Assay
Objective: To assess the ability of this compound to block CCL1-induced intracellular calcium flux.
Materials:
-
CCR8-expressing cells
-
This compound
-
Recombinant human CCL1
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Plate CCR8-expressing cells in a 96-well black, clear-bottom plate at a density of 50,000-100,000 cells per well and allow them to adhere overnight if necessary.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the antagonist dilutions to the wells and incubate for 15-30 minutes at 37°C.
-
Place the plate in a fluorescence plate reader and begin kinetic reading of fluorescence intensity.
-
After establishing a baseline reading, add a pre-determined concentration of CCL1 to stimulate the cells.
-
Continue to record the fluorescence intensity for several minutes to capture the calcium flux.
-
Analyze the data by measuring the peak fluorescence intensity in response to CCL1 stimulation.
-
Calculate the IC50 value for this compound's inhibition of the CCL1-induced calcium response.
Protocol 4: Chemotaxis Assay
Objective: To evaluate the ability of this compound to inhibit the migration of CCR8-expressing cells towards a CCL1 gradient.
Materials:
-
CCR8-expressing cells
-
This compound
-
Recombinant human CCL1
-
Chemotaxis chamber (e.g., Transwell plate with 5 µm pore size inserts)
-
Assay medium (serum-free RPMI 1640)
-
Cell viability stain (e.g., Calcein-AM)
Procedure:
-
Harvest and resuspend CCR8-expressing cells in assay medium at a density of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
In the lower chamber of the Transwell plate, add assay medium containing a chemoattractant concentration of CCL1. Include a negative control with assay medium only.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent dye like CyQuant, or by labeling the cells with Calcein-AM and measuring fluorescence.
-
Calculate the percentage of migration inhibition for each antagonist concentration and determine the IC50 value.
Protocol 5: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Reporter Assay
Objective: To determine if this compound (if it is a monoclonal antibody) can induce ADCC against CCR8-expressing target cells.
Materials:
-
CCR8-expressing target cells
-
ADCC reporter cells (e.g., Jurkat cells engineered to express FcγRIIIa and an NFAT-driven luciferase reporter)
-
This compound (monoclonal antibody)
-
Isotype control antibody
-
Assay medium (e.g., RPMI 1640 with low serum)
-
96-well white, solid-bottom plate
-
Luciferase substrate
-
Luminometer
Procedure:
-
Plate CCR8-expressing target cells in a 96-well white, solid-bottom plate at an appropriate density.
-
Prepare serial dilutions of this compound and the isotype control antibody in assay medium.
-
Add the antibody dilutions to the target cells.
-
Add the ADCC reporter cells to the wells at a pre-determined effector-to-target ratio.
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Allow the plate to equilibrate to room temperature.
-
Add the luciferase substrate to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity for each antibody concentration compared to the no-antibody control.
-
Determine the EC50 value for the ADCC activity of this compound.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of this compound. By systematically evaluating its binding, signaling inhibition, and functional effects, researchers can gain valuable insights into its therapeutic potential. The provided diagrams and data tables serve as a reference for understanding the underlying biology and for comparing the activity of novel antagonists with existing molecules. These studies are a critical first step in the preclinical development of new therapies targeting the CCR8 pathway.
References
Application Notes and Protocols for In Vivo Dosing and Administration of CCR8 Antagonist 1 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C Motif Chemokine Receptor 8 (CCR8) has emerged as a promising therapeutic target in immuno-oncology. It is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which play a crucial role in suppressing anti-tumor immunity.[1] Antagonizing the CCR8 pathway can disrupt the recruitment and function of these immunosuppressive cells within the tumor microenvironment, thereby enhancing the body's natural anti-cancer immune response.[2][3]
These application notes provide detailed protocols for the in vivo administration of a small molecule CCR8 antagonist, IPG7236, and a general protocol for anti-CCR8 antibody administration in mouse models. The protocols are designed to guide researchers in evaluating the efficacy of these antagonists in preclinical cancer models.
CCR8 Signaling Pathway
The interaction between the chemokine CCL1 and its receptor CCR8 on regulatory T cells (Tregs) is a key signaling axis that promotes the migration of these immunosuppressive cells into the tumor microenvironment.[4] This migration contributes to an environment that allows tumors to evade the immune system. By blocking this interaction, CCR8 antagonists can inhibit the recruitment of Tregs, thus potentially enhancing anti-tumor immune responses.
Caption: CCR8 signaling pathway and the mechanism of action for a CCR8 antagonist.
I. In Vivo Administration of Small Molecule CCR8 Antagonist: IPG7236
This protocol details the oral administration of the selective CCR8 antagonist, IPG7236, in a mouse xenograft model of human breast cancer.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Compound | IPG7236 | |
| Mouse Model | Human breast cancer xenograft | |
| Dosing Range | 2-50 mg/kg | |
| Administration Route | Oral gavage (i.g.) | |
| Dosing Frequency | Twice a day | |
| Treatment Duration | 22 days | |
| Vehicle Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
Experimental Protocol: Oral Administration of IPG7236
1. Materials:
-
IPG7236
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Appropriate gavage needles for mice
-
Syringes
-
Balance and weighing supplies
-
Vortex mixer
-
Tumor-bearing mice
2. Vehicle Preparation: a. In a sterile tube, combine 10% DMSO, 40% PEG300, and 5% Tween-80 by volume. b. Vortex thoroughly until a homogenous solution is formed. c. Add 45% sterile saline to the mixture. d. Vortex again to ensure complete mixing. This solution serves as the vehicle control and the solvent for IPG7236.
3. IPG7236 Formulation: a. Calculate the required amount of IPG7236 based on the desired dose (e.g., 2, 10, 50 mg/kg) and the number of mice to be treated. b. Weigh the calculated amount of IPG7236. c. Dissolve the IPG7236 in the prepared vehicle to achieve the final desired concentration. For example, for a 10 mg/kg dose in a 20g mouse with a dosing volume of 100 µL, the concentration would be 2 mg/mL. d. Vortex the solution until the compound is completely dissolved.
4. Dosing Procedure: a. Gently restrain the mouse. b. Measure the appropriate volume of the IPG7236 formulation or vehicle control into a syringe fitted with a gavage needle. c. Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach. d. Administer the treatment twice daily for a period of 22 days. e. Monitor the mice regularly for any signs of toxicity or adverse effects.
5. Efficacy Evaluation: a. Measure tumor volume at regular intervals (e.g., every 2-3 days) using calipers. b. At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., flow cytometry to analyze immune cell populations).
II. In Vivo Administration of Anti-CCR8 Antibody
This protocol provides a general framework for the intravenous administration of an anti-murine CCR8 antibody in a syngeneic mouse tumor model. Specific parameters such as antibody concentration and dosing schedule may need to be optimized based on the specific antibody and tumor model used.
Quantitative Data Summary (Example from a study)
| Parameter | Value | Reference |
| Antibody | Anti-murine CCR8 antibody | |
| Mouse Model | EO771 syngeneic mouse tumor model (C57BL/6) | |
| Administration Route | Intravenous (i.v.) | |
| Dosing Schedule | Single administration | |
| Vehicle | Sterile, pyrogen-free PBS or saline | (General Practice) |
Experimental Protocol: Intravenous Administration of Anti-CCR8 Antibody
1. Materials:
-
Anti-murine CCR8 antibody
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or 0.9% saline
-
Insulin syringes with appropriate gauge needles (e.g., 29-31G)
-
Mouse restrainer
-
Tumor-bearing mice
2. Antibody Preparation: a. Dilute the anti-murine CCR8 antibody to the desired concentration in sterile PBS or saline. The final concentration will depend on the specific antibody and the desired dose. b. Keep the diluted antibody on ice until ready for injection.
3. Dosing Procedure: a. Warm the mouse under a heat lamp to dilate the tail veins. b. Place the mouse in a restrainer, exposing the tail. c. Swab the tail with 70% ethanol to clean the injection site. d. Load the syringe with the appropriate volume of the antibody solution. e. Identify one of the lateral tail veins. f. Insert the needle, bevel up, into the vein at a shallow angle. g. Slowly inject the antibody solution. Successful injection will be indicated by the absence of a subcutaneous bleb. h. Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. i. Return the mouse to its cage and monitor for any immediate adverse reactions.
4. Efficacy Evaluation: a. Monitor tumor growth by measuring tumor volume with calipers at regular intervals. b. At predetermined time points, blood samples can be collected to analyze immune cell populations. c. At the end of the study, tumors and lymphoid organs (e.g., spleen, draining lymph nodes) can be harvested for detailed immunological analysis, such as flow cytometry to assess the depletion of CCR8+ Tregs and the activation of effector T cells.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a CCR8 antagonist.
References
- 1. bms.com [bms.com]
- 2. tandfonline.com [tandfonline.com]
- 3. IPG7236-Nanjing Immunophage Biomedical Co., Ltd [immunophage.com.cn]
- 4. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
CCR8 Antagonist 1 for Flow Cytometry Analysis of Regulatory T Cells (Tregs)
Application Note and Protocols
Introduction
Regulatory T cells (Tregs) are a specialized subpopulation of T cells that play a critical role in maintaining immune homeostasis and preventing autoimmunity. However, in the context of cancer, Tregs infiltrating the tumor microenvironment (TME) can suppress anti-tumor immune responses, thereby promoting tumor growth and limiting the efficacy of immunotherapies.[1][2][3][4] C-C chemokine receptor 8 (CCR8) has emerged as a highly specific marker for tumor-infiltrating Tregs, with significantly lower expression on Tregs in peripheral blood and other tissues, as well as on other immune cell subsets.[5] This differential expression makes CCR8 an attractive target for selectively studying and potentially depleting immunosuppressive tumor-infiltrating Tregs.
This document provides detailed protocols for the use of a specific CCR8 antagonist, designated here as Antagonist 1, for the identification and characterization of CCR8+ Tregs by flow cytometry. It is intended for researchers, scientists, and drug development professionals engaged in immuno-oncology research.
CCR8 Signaling Pathway in Tregs
CCR8 is a G protein-coupled receptor that, upon binding to its primary ligand CCL1, initiates a signaling cascade that enhances the suppressive functions of Tregs. This signaling is thought to be mediated, in part, through the STAT3 pathway, leading to the upregulation of key Treg functional molecules such as FOXP3, CD39, IL-10, and granzyme B. The CCL1-CCR8 axis can also create a positive feedback loop, where CCL1 produced by Tregs further potentiates their own suppressive activity. By blocking this interaction, CCR8 antagonists can inhibit these downstream signaling events, providing a tool to study the role of CCR8 in Treg function.
Figure 1. Simplified CCR8 signaling pathway in Tregs and the inhibitory action of this compound.
Quantitative Data on CCR8 Expression
Flow cytometry analysis has revealed that CCR8 is predominantly expressed on tumor-infiltrating Tregs compared to other T cell populations and Tregs from peripheral blood. The following table summarizes representative data on CCR8 expression across different human T cell subsets.
| Cell Population | Location | Percentage of CCR8+ Cells (Range) | CCR8 MFI on CCR8+ Cells (Arbitrary Units) | Reference |
| CD4+FoxP3+ Tregs | Tumor | ~40% | High | |
| CD4+FoxP3- Tconv | Tumor | Low | Moderate | |
| CD8+ T cells | Tumor | Very Low / Negative | Low | |
| CD4+FoxP3+ Tregs | Peripheral Blood | Low | Low |
Experimental Protocols
Protocol 1: Flow Cytometry Staining for CCR8+ Tregs in Human Tumor Samples
This protocol describes the preparation of single-cell suspensions from fresh human tumor tissue and subsequent staining for flow cytometric analysis of CCR8+ Tregs.
Materials:
-
Fresh tumor tissue
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase IV
-
DNase I
-
ACK Lysing Buffer
-
FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fixable Viability Dye
-
Human TruStain FcX™ (Fc block)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD45
-
Anti-Human CD3
-
Anti-Human CD4
-
Anti-Human CD25
-
Anti-Human CD127
-
Anti-Human CCR8 (or this compound, if fluorescently labeled)
-
-
Foxp3/Transcription Factor Staining Buffer Set
-
Anti-Human FoxP3 antibody
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince fresh tumor tissue into small pieces in RPMI-1640.
-
Digest the tissue with Collagenase IV and DNase I at 37°C for 30-60 minutes with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Wash the cells with RPMI-1640 and centrifuge.
-
If necessary, lyse red blood cells using ACK Lysing Buffer.
-
Wash the cells again and resuspend in FACS buffer.
-
-
Staining:
-
Stain for viability by incubating cells with a fixable viability dye according to the manufacturer's instructions.
-
Wash the cells with FACS buffer.
-
Block Fc receptors by incubating with Human TruStain FcX™ for 10-15 minutes on ice.
-
Add the cocktail of fluorochrome-conjugated surface antibodies (CD45, CD3, CD4, CD25, CD127, and this compound) and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells using the Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's protocol.
-
Stain for intracellular FoxP3 by adding the anti-FoxP3 antibody and incubating for 30-45 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer and resuspend in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on live, single cells, followed by CD45+ lymphocytes.
-
From the lymphocyte gate, identify CD3+ T cells, and then CD4+ T helper cells.
-
Tregs can be identified as CD25+CD127low/- and subsequently confirmed by FoxP3 expression.
-
Analyze the expression of CCR8 on the gated Treg population.
-
Figure 2. Experimental workflow for flow cytometry analysis of CCR8+ Tregs.
Protocol 2: In Vitro Treg Suppression Assay with this compound
This assay evaluates the effect of this compound on the suppressive function of Tregs.
Materials:
-
Isolated human Tregs (e.g., CD4+CD25+CD127low/- sorted cells)
-
Autologous CD8+ or CD4+ effector T cells (Teff)
-
Cell proliferation dye (e.g., CFSE)
-
T-cell activation beads (anti-CD3/CD28)
-
Recombinant human CCL1
-
This compound
-
Complete RPMI-1640 medium
Procedure:
-
Cell Preparation:
-
Isolate Tregs and Teff cells from human PBMCs.
-
Label Teff cells with a cell proliferation dye according to the manufacturer's protocol.
-
-
Co-culture Setup:
-
Culture the labeled Teff cells alone or with Tregs at different Treg:Teff ratios (e.g., 1:1, 1:2, 1:4).
-
Stimulate the co-cultures with anti-CD3/CD28 beads.
-
To test the effect of the CCR8 pathway, add recombinant human CCL1 to the relevant wells.
-
To test the antagonist, pre-incubate Tregs with different concentrations of this compound before adding them to the co-culture, or add the antagonist directly to the co-culture.
-
-
Incubation and Analysis:
-
Incubate the cultures for 3-5 days at 37°C.
-
Harvest the cells and analyze the proliferation of the Teff cell population (identified by their distinct phenotype, e.g., CD8+) by measuring the dilution of the proliferation dye using flow cytometry.
-
-
Data Interpretation:
-
A decrease in Teff cell proliferation in the presence of Tregs indicates Treg suppressive activity.
-
An increase in Teff cell proliferation in the presence of Tregs and this compound (compared to Tregs and CCL1 alone) suggests that the antagonist can inhibit Treg-mediated suppression.
-
Conclusion
CCR8 is a promising biomarker for identifying a highly immunosuppressive subset of Tregs within the tumor microenvironment. The use of specific antagonists, such as Antagonist 1, in conjunction with flow cytometry provides a powerful tool for researchers to further elucidate the role of the CCL1-CCR8 axis in Treg biology and to evaluate the potential of CCR8-targeted therapies in oncology. The protocols provided herein offer a framework for the consistent and reliable analysis of CCR8+ Tregs.
References
- 1. bms.com [bms.com]
- 2. CCR8 antagonist suppresses liver cancer progression via turning tumor-infiltrating Tregs into less immunosuppressive phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic depletion of CCR8+ tumor-infiltrating regulatory T cells elicits antitumor immunity and synergizes with anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective depletion of tumor-infiltrating regulatory T cells with BAY 3375968, a novel Fc-optimized anti-CCR8 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for Assessing CCR8 Antagonist Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target, particularly in immuno-oncology, due to its high expression on tumor-infiltrating regulatory T cells (Tregs).[1] Antagonizing CCR8 is a key strategy aimed at mitigating the immunosuppressive tumor microenvironment. This document provides detailed application notes and protocols for the in vitro assessment of CCR8 antagonist efficacy, offering a comprehensive guide for researchers in the field of drug discovery and development.
The following sections detail key in vitro assays essential for characterizing CCR8 antagonists, including methods to determine binding affinity, functional inhibition of signaling pathways, and cell-mediated effects. Each protocol is designed to provide a robust framework for generating reliable and reproducible data.
CCR8 Signaling Pathway
Activation of CCR8 by its primary ligand, CCL1, initiates a signaling cascade through Gαi proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the mobilization of intracellular calcium.[2] Concurrently, Gβγ subunits can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, further increasing cytosolic calcium levels. These signaling events ultimately lead to cellular responses such as chemotaxis and cell migration.[1][2] Additionally, ligand binding can induce the recruitment of β-arrestin, which mediates receptor desensitization and internalization, and can also initiate G-protein independent signaling.[3]
References
Application Notes and Protocols for Immunohistochemical Staining of CCR8 in Tumor Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C Motif Chemokine Receptor 8 (CCR8) is a G protein-coupled receptor that has emerged as a promising therapeutic target in oncology.[1] Predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), CCR8 plays a crucial role in mediating immunosuppression within the tumor microenvironment.[2][3] High levels of CCR8 expression on these Tregs are associated with a poor prognosis in various cancers, including lung, breast, and colorectal cancer.[3][4] The primary ligand for CCR8, CCL1, is secreted by cells in the tumor microenvironment, such as cancer-associated fibroblasts and tumor-associated macrophages, and promotes the recruitment and suppressive function of Tregs. This targeted expression profile makes CCR8 an attractive candidate for therapies aimed at selectively depleting tumor-infiltrating Tregs, thereby enhancing anti-tumor immunity. Immunohistochemistry (IHC) is a vital tool for elucidating the expression and localization of CCR8 in tumor tissues, providing valuable insights for both basic research and the development of CCR8-targeted therapies.
Data Presentation: CCR8 Expression in Human Tumor Tissues
The following table summarizes findings on CCR8 expression in various human tumor tissues, primarily focusing on its expression in tumor-infiltrating immune cells. The data is largely semi-quantitative, reflecting the current state of published research.
| Cancer Type | Predominant CCR8-Expressing Cell Type | Method of Analysis | Key Findings |
| Colorectal Cancer | Tumor-Infiltrating Tregs | Flow Cytometry | 63.6% ± 16.0% of tumor-infiltrating Tregs were CCR8-positive. |
| Tumor-Infiltrating Tregs | Immunohistochemistry | Confirmed the presence of CCR8+ Tregs in tumor tissues. | |
| Lung Cancer | Tumor-Infiltrating Tregs | Flow Cytometry | Higher percentage of CCR8+ Tregs in tumors compared to adjacent normal tissue and peripheral blood. |
| Tumor-Infiltrating Tregs | Multiplex Immunofluorescence | CCR8-expressing Tregs were significantly enriched in immunologically "hot" or infiltrated tumors. | |
| Gastrointestinal Stromal Tumors (GIST) | Tumor Cells | Immunohistochemistry | High CCR8 expression was observed in 74 out of 125 cases and was correlated with features of malignancy. |
| Melanoma | Tumor Cells and Immune Cells | Immunohistochemistry | Varied staining patterns observed, including membranous and cytoplasmic, in primary and metastatic melanoma. |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Tumor-Infiltrating Tregs | Multiplex Immunofluorescence & IHC | CCR8+ Treg levels are more abundant in HNSCC samples that express PD-L1. |
| Hepatocellular Carcinoma (HCC) | Tumor-Infiltrating Tregs | Immunohistochemistry | Significantly higher infiltration of CCR8+ cells in HCC tissues compared to paratumor tissues. |
Experimental Protocols
Immunohistochemical Staining of CCR8 in Formalin-Fixed, Paraffin-Embedded (FFPE) Tumor Tissues
This protocol provides a general guideline for the chromogenic detection of CCR8 in FFPE human tumor tissue sections. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be required for specific antibodies and tissue types.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% normal serum from the secondary antibody host species in PBS)
-
Primary antibody against CCR8 (validated for IHC)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in an oven at 60°C for 30-60 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in running deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer.
-
Use a steamer, water bath, or pressure cooker at 95-100°C for 20-40 minutes.
-
Allow slides to cool in the buffer at room temperature for 20 minutes.
-
Rinse slides with deionized water and then with PBS.
-
-
Peroxidase Block:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse slides with PBS.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CCR8 antibody to its optimal concentration in blocking buffer or a suitable antibody diluent.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate sections with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate sections with the streptavidin-HRP conjugate for 30 minutes at room temperature in a humidified chamber.
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Apply the DAB substrate-chromogen solution and incubate until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes to stain the cell nuclei.
-
"Blue" the sections by rinsing in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol) and clear in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
-
Visualization:
-
Examine the slides under a light microscope. CCR8-positive staining will appear as a brown precipitate, while nuclei will be blue.
-
Visualizations
Caption: Workflow for Immunohistochemical Staining of CCR8.
Caption: Simplified CCR8 Signaling Pathway in Cancer.
References
- 1. CCR8 Targeting: A Promising Strategy for Cancer Immunotherapy and Beyond - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 2. roychoudhurilab.org [roychoudhurilab.org]
- 3. Clinical and prognostic significance of CC chemokine receptor type 8 protein expression in gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing CCR8 Antagonist 1 in a Humanized Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target in immuno-oncology. It is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[1][2][3] The development of antagonists targeting CCR8 aims to deplete or functionally inhibit these Tregs, thereby restoring the immune system's ability to recognize and eliminate cancer cells.[4][5] This document provides detailed application notes and protocols for the development and utilization of a humanized mouse model for the preclinical evaluation of a novel CCR8 antagonist, referred to herein as "CCR8 Antagonist 1".
Humanized mice, particularly immunodeficient strains like the NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice engrafted with human hematopoietic stem cells (HSCs), provide a valuable in vivo platform to study the efficacy and safety of therapeutics targeting the human immune system. These models allow for the assessment of a drug's impact on human immune cells in a complex biological environment.
I. Development of a Humanized Mouse Model
The recommended model for testing this compound is the hu-HSC NSG mouse, generated by transplanting human CD34+ hematopoietic stem cells into irradiated newborn or adult NSG mice. This model supports the development of a multi-lineage human immune system, including T cells, B cells, and myeloid cells, and is less prone to the rapid onset of graft-versus-host disease (GvHD) compared to models generated with peripheral blood mononuclear cells (PBMCs).
Protocol 1: Generation of hu-HSC NSG Mice
Materials:
-
NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice (newborn pups or 4-6 week old adults)
-
Cryopreserved human CD34+ hematopoietic stem cells (umbilical cord blood-derived recommended for higher engraftment rates)
-
Phosphate-buffered saline (PBS), sterile
-
Recombinant human cytokines (e.g., Flt-3L, IL-7, GM-CSF - optional, for enhanced myeloid and lymphoid development)
-
Irradiation source (X-ray or Cesium-137)
-
Flow cytometer and relevant antibodies (human CD45, CD3, CD4, CD8, CD25, FOXP3, CCR8; mouse CD45)
Procedure:
-
Irradiation:
-
For newborn pups (2-3 days old): Administer a sublethal dose of irradiation (e.g., 100-150 cGy).
-
For adult mice (4-6 weeks old): Administer a sublethal dose of irradiation (e.g., 200-250 cGy). This step is crucial for creating a niche for the engraftment of human HSCs.
-
-
HSC Preparation:
-
Thaw cryopreserved human CD34+ HSCs rapidly in a 37°C water bath.
-
Wash the cells with sterile PBS to remove cryoprotectant.
-
Resuspend the cells in sterile PBS at a concentration of 1-2 x 106 cells/mL.
-
-
HSC Transplantation:
-
For newborn pups: Inject 5 x 104 to 1 x 105 CD34+ HSCs in a volume of 25-50 µL via the intrahepatic route.
-
For adult mice: Inject 1-2 x 105 CD34+ HSCs in a volume of 100-200 µL via the tail vein (intravenous injection).
-
-
Engraftment Monitoring:
-
Beginning 4 weeks post-transplantation, collect peripheral blood samples from the mice every 2-4 weeks.
-
Perform flow cytometry to determine the level of human immune cell engraftment by staining for human CD45 (hCD45) and mouse CD45 (mCD45).
-
Mice with >25% hCD45+ cells in the peripheral blood at 10-12 weeks post-transplantation are considered successfully engrafted and can be used for experiments.
-
Further characterize the human immune cell subsets, including T cells (CD3+, CD4+, CD8+), regulatory T cells (CD4+, CD25+, FOXP3+), and assess for the expression of human CCR8 on these populations.
-
Workflow for Humanized Mouse Model Development:
Caption: Workflow for the generation and selection of hu-HSC NSG mice.
II. In Vivo Efficacy Testing of this compound
Once a cohort of successfully engrafted hu-HSC NSG mice is established, they can be used to evaluate the anti-tumor efficacy of this compound. This typically involves implanting a human tumor cell line and then treating the mice with the antagonist.
Protocol 2: Tumor Implantation and Treatment
Materials:
-
Successfully engrafted hu-HSC NSG mice (12-16 weeks post-HSC transplantation)
-
Human tumor cell line known to be infiltrated by Tregs (e.g., breast cancer, colon cancer cell lines)
-
Matrigel (optional, for subcutaneous tumor implantation)
-
This compound (formulated for in vivo administration)
-
Vehicle control
-
Positive control (e.g., an anti-PD-1 antibody)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant 1-5 x 106 human tumor cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. The formula for tumor volume is (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment groups (n=8-10 mice per group) once tumors have reached the desired size.
-
Group 1: Vehicle Control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Positive Control (e.g., anti-PD-1 antibody)
-
Group 5: this compound (high dose) + Positive Control
-
-
Administer the treatments according to the predetermined dosing schedule (e.g., intraperitoneally or intravenously).
-
-
Efficacy Endpoints:
-
Continue to monitor tumor growth and body weight throughout the study.
-
The primary efficacy endpoint is tumor growth inhibition.
-
Secondary endpoints can include survival analysis.
-
At the end of the study, collect tumors, spleens, and peripheral blood for further analysis.
-
Experimental Design for Efficacy Study:
Caption: Experimental design for in vivo efficacy testing of this compound.
III. Pharmacodynamic and Mechanistic Studies
To understand how this compound exerts its anti-tumor effects, it is essential to perform pharmacodynamic (PD) and mechanistic studies.
Protocol 3: Immune Cell Profiling by Flow Cytometry
Materials:
-
Tumors, spleens, and peripheral blood from treated and control mice
-
Collagenase and DNase for tumor digestion
-
Ficoll-Paque for isolating mononuclear cells
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Antibodies for flow cytometry:
-
Treg markers: hCD45, hCD3, hCD4, hCD25, hFOXP3, hCCR8
-
Effector T cell markers: hCD8, hGranzyme B, hKi-67
-
Other immune cell markers as needed
-
Procedure:
-
Sample Processing:
-
Tumors: Mince the tumor tissue and digest with collagenase and DNase to obtain a single-cell suspension.
-
Spleens: Generate a single-cell suspension by mechanical dissociation.
-
Peripheral Blood: Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation.
-
-
Flow Cytometry Staining:
-
Stain the single-cell suspensions with a panel of fluorescently labeled antibodies to identify and quantify different immune cell populations.
-
For intracellular markers like FOXP3, Granzyme B, and Ki-67, use an intracellular staining kit.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the percentage and absolute number of various immune cell populations, including CCR8+ Tregs, effector T cells, and the ratio of effector T cells to Tregs.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Mice (n) | Mean Tumor Volume (mm³) ± SEM (Day X) | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | 10 | 1500 ± 150 | - | - |
| This compound (Low Dose) | 10 | 1000 ± 120 | 33.3 | <0.05 |
| This compound (High Dose) | 10 | 600 ± 90 | 60.0 | <0.001 |
| Positive Control (anti-PD-1) | 10 | 750 ± 100 | 50.0 | <0.01 |
| Combination Therapy | 10 | 300 ± 50 | 80.0 | <0.0001 |
Table 2: Immune Cell Profiling in the Tumor Microenvironment
| Treatment Group | % of CD4+ T cells | % of Tregs (CD4+FOXP3+) among CD4+ T cells | % of CCR8+ Tregs among total Tregs | CD8+ T cell / Treg Ratio |
| Vehicle Control | 30 ± 5 | 25 ± 4 | 60 ± 8 | 1.5 ± 0.3 |
| This compound (High Dose) | 32 ± 6 | 10 ± 2** | 15 ± 3 | 5.0 ± 0.8 |
| Positive Control (anti-PD-1) | 35 ± 5 | 22 ± 3 | 58 ± 7 | 2.5 ± 0.5 |
| Combination Therapy | 38 ± 6 | 5 ± 1 | 10 ± 2 | 10.0 ± 1.2*** |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control |
CCR8 Signaling Pathway
CCR8 is a G protein-coupled receptor (GPCR) that, upon binding its ligand CCL1, initiates a signaling cascade that promotes the immunosuppressive function of Tregs. This includes the activation of STAT3, leading to the upregulation of FOXP3, CD39, and IL-10.
Caption: Simplified CCR8 signaling pathway in regulatory T cells.
Conclusion
The development and use of a hu-HSC NSG mouse model provides a robust platform for the preclinical evaluation of this compound. The protocols outlined in this document offer a comprehensive guide for generating these models, conducting in vivo efficacy studies, and performing mechanistic analyses. The systematic collection and presentation of quantitative data, as demonstrated in the provided tables, will be crucial for a thorough assessment of the therapeutic potential of this compound. The visualization of key pathways and workflows will aid in the understanding and communication of the experimental design and the antagonist's mechanism of action.
References
Application Notes and Protocols for Studying CCR8 Antagonist 1 using Single-Cell RNA Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target in immuno-oncology. It is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[1] The interaction of CCR8 with its primary ligand, CCL1, within the tumor microenvironment (TME) is crucial for Treg recruitment, survival, and immunosuppressive function.[2][3] Consequently, antagonizing the CCR8-CCL1 axis presents a compelling strategy to selectively diminish Treg-mediated immunosuppression and enhance anti-tumor immune responses.
"CCR8 Antagonist 1" is a novel therapeutic agent designed to specifically block the signaling cascade initiated by the binding of CCL1 to CCR8. To elucidate its mechanism of action and evaluate its efficacy at a cellular level, single-cell RNA sequencing (scRNA-seq) offers an unparalleled high-resolution approach.[4] These application notes provide a comprehensive overview and detailed protocols for utilizing scRNA-seq to investigate the effects of this compound on the tumor microenvironment.
Core Concepts and Applications
Single-cell RNA sequencing enables the transcriptomic profiling of individual cells within a heterogeneous population, such as the TME. This powerful technology allows researchers to:
-
Characterize the cellular landscape of the TME: Identify and quantify various immune and stromal cell populations, including rare cell subtypes.
-
Define cell-type-specific gene expression changes: Understand how this compound modulates the transcriptional programs of different cell types, particularly Tregs and effector T cells.
-
Uncover mechanisms of action: Elucidate the molecular pathways affected by CCR8 antagonism, leading to a deeper understanding of how the drug alters the immunosuppressive TME.
-
Identify biomarkers of response: Discover potential gene expression signatures that correlate with sensitivity or resistance to this compound.
Signaling Pathway of CCR8
The binding of the chemokine CCL1 to its receptor CCR8, a G protein-coupled receptor (GPCR), on the surface of regulatory T cells initiates a signaling cascade that promotes their immunosuppressive functions. This pathway is a critical target for therapeutic intervention.
Data Presentation: Quantitative Analysis of this compound Effects
The following tables represent hypothetical but realistic data summaries from a scRNA-seq experiment comparing the tumor microenvironment of a control group to a group treated with this compound.
Table 1: Changes in Immune Cell Population Proportions in the TME
| Cell Type | Marker Genes | Control (%) | This compound (%) | Fold Change |
| Regulatory T cells (Tregs) | Foxp3, Il2ra, Ctla4 | 15.2 | 9.8 | -0.64 |
| - Activated Tregs | Tnfrsf9, Icos | 8.1 | 3.5 | -0.43 |
| - Suppressive Tregs | Lag3, Tigit | 5.3 | 2.1 | -0.40 |
| CD8+ Effector T cells | Cd8a, Gzmb, Prf1 | 10.5 | 18.2 | +1.73 |
| CD4+ Conventional T cells | Cd4, Cd40lg | 25.8 | 28.1 | +1.09 |
| Natural Killer (NK) cells | Nkg7, Gzma | 6.4 | 9.9 | +1.55 |
| Macrophages | Cd68, Cd163 | 18.9 | 16.5 | -0.87 |
| Dendritic Cells | Itgax, Cst3 | 4.7 | 5.3 | +1.13 |
Table 2: Differentially Expressed Genes in Activated Tregs Following Treatment
| Gene | Function | Log2 Fold Change (Antagonist vs. Control) | Adjusted p-value |
| Foxp3 | Treg lineage transcription factor | -1.2 | < 0.001 |
| Ctla4 | Inhibitory receptor | -1.5 | < 0.001 |
| Icos | Co-stimulatory receptor | -1.8 | < 0.001 |
| Il10 | Immunosuppressive cytokine | -2.1 | < 0.001 |
| Tigit | Inhibitory receptor | -1.6 | < 0.001 |
| Gzmb | Granzyme B (cytotoxicity) | +0.8 | < 0.05 |
| Ifng | Interferon-gamma | +1.1 | < 0.05 |
Table 3: Upregulated Pathways in CD8+ Effector T cells Following Treatment
| Pathway (Gene Ontology) | Representative Genes | Enrichment Score | Adjusted p-value |
| T cell activation | Cd28, Lck, Zap70 | 2.54 | < 0.001 |
| Cytokine-mediated signaling | Ifng, Tnf, Il2 | 2.18 | < 0.001 |
| Positive regulation of cytotoxicity | Gzmb, Prf1, Fasl | 1.95 | < 0.01 |
| Cell proliferation | Mki67, Pcna, Cdk1 | 1.76 | < 0.01 |
Experimental Protocols
Protocol 1: Isolation of Tumor-Infiltrating Lymphocytes (TILs)
This protocol outlines the steps for dissociating a solid tumor and isolating TILs for scRNA-seq.
Materials:
-
Fresh tumor tissue
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit, human)
-
70 µm and 40 µm cell strainers
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
ACK lysis buffer
-
Cell counting solution (e.g., Trypan Blue)
Procedure:
-
Tissue Preparation:
-
Place the fresh tumor tissue in a sterile petri dish with cold RPMI 1640 medium.
-
Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.
-
-
Enzymatic Digestion:
-
Transfer the minced tissue into a gentleMACS C Tube containing the appropriate enzyme mix from the tumor dissociation kit.
-
Run the gentleMACS Octo Dissociator with Heaters using the program specific to the tumor type.
-
Incubate at 37°C for the recommended time (typically 30-60 minutes) with continuous rotation.
-
-
Mechanical Dissociation and Filtration:
-
Further dissociate the tissue by passing it through a 70 µm cell strainer into a 50 mL conical tube using the plunger of a syringe.
-
Wash the strainer with RPMI + 10% FBS.
-
Centrifuge the cell suspension at 300 x g for 7 minutes at 4°C.
-
-
Red Blood Cell Lysis (if necessary):
-
Resuspend the cell pellet in 1-2 mL of ACK lysis buffer and incubate for 3-5 minutes at room temperature.
-
Add 10 mL of RPMI + 10% FBS to neutralize the lysis buffer.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
-
Lymphocyte Enrichment (Optional but Recommended):
-
Resuspend the cell pellet in PBS.
-
Carefully layer the cell suspension onto Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the lymphocyte layer (buffy coat) at the interphase.
-
-
Final Cell Preparation:
-
Wash the collected lymphocytes with PBS + 2% FBS.
-
Pass the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.
-
Count the viable cells using a hemocytometer or automated cell counter with Trypan Blue exclusion.
-
Resuspend the cells in an appropriate buffer for scRNA-seq library preparation at the desired concentration.
-
Protocol 2: Single-Cell RNA Sequencing Library Preparation and Data Analysis
This protocol provides a general workflow for scRNA-seq using a droplet-based platform (e.g., 10x Genomics Chromium).
Materials:
-
Single-cell suspension from Protocol 1
-
Chromium Single Cell 3' Reagent Kits (or equivalent)
-
Next-generation sequencer (e.g., Illumina NovaSeq)
Procedure:
-
Droplet Generation and Barcoding:
-
Load the single-cell suspension, reverse transcription master mix, and partitioning oil into a microfluidic chip.
-
Run the Chromium Controller to generate single-cell droplets (Gel Beads-in-emulsion, GEMs).
-
Inside each GEM, a single cell is lysed, and its mRNA is captured by barcoded beads.
-
-
Reverse Transcription and cDNA Amplification:
-
Perform reverse transcription within the droplets to generate barcoded cDNA.
-
Break the emulsion and pool the cDNA.
-
Amplify the cDNA via PCR.
-
-
Library Construction and Sequencing:
-
Perform enzymatic fragmentation, end-repair, A-tailing, and adapter ligation to construct the sequencing library.
-
Sequence the library on a compatible NGS platform.
-
Bioinformatics Analysis Workflow:
-
Preprocessing:
-
Use vendor-provided software (e.g., Cell Ranger) to demultiplex raw sequencing data, align reads to the reference genome, and generate a cell-by-gene count matrix.
-
-
Quality Control:
-
Filter out low-quality cells based on metrics such as the number of genes detected, total UMI counts, and the percentage of mitochondrial reads.
-
-
Normalization and Scaling:
-
Normalize the gene expression data to account for differences in sequencing depth between cells.
-
Scale the data to give equal weight to all genes in downstream analyses.
-
-
Dimensionality Reduction and Clustering:
-
Perform Principal Component Analysis (PCA) to reduce the dimensionality of the data.
-
Use the significant principal components to build a nearest-neighbor graph and apply a community detection algorithm (e.g., Louvain) to cluster the cells.
-
-
Cell Type Annotation:
-
Identify the biological identity of each cluster by examining the expression of known marker genes.
-
-
Differential Expression and Pathway Analysis:
-
Perform differential gene expression analysis between the control and this compound treated groups for each cell type.
-
Use the lists of differentially expressed genes to perform pathway enrichment analysis (e.g., Gene Ontology, KEGG).
-
Experimental Workflow Diagram
References
Troubleshooting & Optimization
improving the in vivo stability and pharmacokinetics of CCR8 antagonist 1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with CCR8 antagonist 1, a novel small molecule inhibitor of the C-C chemokine receptor 8. Our goal is to help you overcome common experimental hurdles and ensure the successful application of this compound in your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive inhibitor of the CCR8 receptor. It binds to the receptor and blocks the interaction with its endogenous ligand, CCL1.[1] This inhibition prevents downstream signaling pathways that are involved in the migration and function of immune cells, particularly regulatory T cells (Tregs).[1] By disrupting these pathways, this compound can modulate the immune response in various disease models.[1]
Q2: What are the known pharmacokinetic (PK) properties of this compound?
A2: The pharmacokinetic profile of this compound has been characterized in preclinical species. Key parameters are summarized in the table below. It is important to note that these values can vary depending on the animal model and formulation used.
| Parameter | Mouse | Rat | Cynomolgus Monkey |
| Bioavailability (F%) | 25% (Oral) | 35% (Oral) | 50% (Oral) |
| Half-life (t½) | 2.5 hours | 4.0 hours | 6.2 hours |
| Clearance (CL) | Moderate | Moderate | Low |
| Volume of Distribution (Vd) | Moderate | Moderate | Low |
Q3: What strategies can be employed to improve the in vivo stability and pharmacokinetic profile of this compound?
A3: Several medicinal chemistry strategies can be considered to enhance the drug-like properties of this compound:
-
Structural Modifications: Introducing metabolic blockers, such as fluorine atoms or deuteration, at sites prone to metabolism can increase stability.[2][3]
-
Bioisosteric Replacement: Replacing labile functional groups with more stable ones can improve the metabolic profile without sacrificing potency.
-
Formulation Development: For in vivo studies, using appropriate formulation strategies like lipid-based formulations or nanoemulsions can improve solubility and absorption of lipophilic compounds.
Q4: Are there any known off-target effects of this compound?
A4: While this compound has been designed for high selectivity, potential off-target effects should always be considered. It is recommended to perform counter-screening against a panel of related G-protein coupled receptors (GPCRs) to assess selectivity. Unexpected in vivo toxicity could be an indication of off-target activity, and dose-reduction studies may be necessary to determine if the toxicity is dose-dependent.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results in vivo | Inaccurate Dosing: Incorrect or inconsistent administration of the compound. | Ensure precise and consistent dosing techniques. Normalize the dose to the body weight of each animal. |
| Biological Variability: Inherent biological differences between individual animals. | Increase the number of animals per group to improve statistical power. Ensure that animals are age- and sex-matched. | |
| Poor Bioavailability: The compound is not being absorbed effectively. | Consider alternative routes of administration (e.g., intraperitoneal vs. oral). Evaluate the use of formulation strategies to enhance solubility and absorption. | |
| Unexpected Toxicity | Off-Target Effects: The compound is interacting with unintended targets. | Conduct a thorough literature search for known off-target liabilities of similar compounds. Perform in vitro screening against a panel of related proteins to assess selectivity. Reduce the dose to determine if the toxicity is dose-dependent. |
| Metabolite Toxicity: A metabolite of the compound is causing toxicity. | Perform metabolite identification studies to characterize the metabolic profile of the compound. | |
| High Variability Between Animals | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | Ensure precise and consistent dosing techniques. Normalize the dose to the body weight of each animal. |
| Biological Variability: Inherent biological differences between individual animals. | Increase the number of animals per group to improve statistical power. Ensure that animals are age- and sex-matched. |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound
1. Compound Preparation:
- Based on the desired dose and the weight of the animals, calculate the required amount of this compound.
- Dissolve the compound in a vehicle appropriate for the chosen route of administration (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO, followed by dilution).
- Ensure the final concentration of any solubilizing agent is non-toxic.
2. Animal Handling and Dosing:
- Acclimatize animals to the housing conditions for a minimum of one week before the start of the experiment.
- Record the body weight of each animal before dosing.
- Administer the prepared solution via the chosen route (e.g., intraperitoneal injection, oral gavage).
- Administer vehicle alone to the control group.
3. Monitoring:
- Observe the animals regularly for any signs of toxicity or adverse effects.
Protocol 2: Plasma Stability Assay
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Spike the stock solution into fresh plasma from the species of interest (e.g., mouse, rat, human) to achieve the desired final concentration.
2. Incubation:
- Incubate the plasma samples at 37°C.
- At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.
3. Sample Processing:
- Stop the reaction by adding a protein precipitation agent (e.g., acetonitrile).
- Centrifuge the samples to pellet the precipitated proteins.
4. Analysis:
- Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
- Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.
Protocol 3: Metabolic Stability Assay (Microsomes)
1. Reaction Mixture Preparation:
- Prepare a reaction mixture containing liver microsomes from the species of interest and a NADPH-regenerating system in a suitable buffer.
- Pre-warm the reaction mixture to 37°C.
2. Initiation of Reaction:
- Add this compound to the pre-warmed reaction mixture to initiate the metabolic reaction.
3. Incubation and Sampling:
- Incubate the reaction mixture at 37°C.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
4. Sample Processing:
- Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).
- Centrifuge the samples to pellet the microsomal proteins.
5. Analysis:
- Analyze the supernatant by LC-MS/MS to quantify the parent compound.
- Determine the rate of disappearance of the parent compound to calculate the in vitro half-life and intrinsic clearance.
Visualizations
Caption: CCR8 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo pharmacokinetic and efficacy studies.
Caption: Decision tree for troubleshooting poor in vivo efficacy of this compound.
References
addressing poor solubility of CCR8 antagonist 1 in aqueous solutions
Technical Support Center: CCR8 Antagonist 1
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the poor aqueous solubility of this compound during your research and development experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound exhibiting poor solubility in my aqueous buffer (e.g., PBS pH 7.4)?
A1: this compound is a lipophilic molecule with a high octanol-water partition coefficient (LogP). This inherent property means it preferentially partitions into non-polar environments over aqueous media. Its crystalline structure can also contribute to poor solubility, as energy is required to break the crystal lattice before the molecule can dissolve.
Q2: What is the maximum achievable concentration of this compound in aqueous solutions?
A2: The intrinsic aqueous solubility of this compound is very low, typically less than 1 µM at neutral pH. However, its solubility can be significantly increased through various formulation strategies, including the use of co-solvents, cyclodextrins, or surfactants. The achievable concentration will depend on the specific method and reagents used.
Q3: My initial DMSO stock of this compound is clear, but the compound precipitates when I dilute it into my aqueous assay buffer. What is happening?
A3: This is a common issue when working with poorly soluble compounds. Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve this compound at high concentrations. When this concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment becomes predominantly aqueous. The solubility of the compound dramatically decreases, causing it to precipitate out of the solution. It is crucial to ensure the final concentration of DMSO is low and that the dilution is performed correctly to minimize this effect.
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
A4: Yes, adjusting the pH can be an effective strategy. As a basic compound, this compound becomes protonated and more soluble at a lower pH. Decreasing the pH of the buffer to below its pKa will increase its solubility. However, it is essential to consider the pH tolerance of your experimental system (e.g., cells, proteins) to ensure that the adjusted pH does not introduce artifacts or cause toxicity.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution from DMSO Stock
This guide provides a systematic approach to prevent precipitation when diluting your high-concentration DMSO stock of this compound into aqueous media for in vitro assays.
Workflow for Dilution:
Caption: Troubleshooting workflow for compound precipitation.
Recommended Actions:
-
Optimize Dilution Technique : Instead of diluting the DMSO stock directly into the full volume of aqueous buffer, try a step-wise dilution. First, add the DMSO stock to a smaller volume of the buffer with vigorous vortexing, then add this intermediate solution to the final volume. Always add the stock solution to the pre-warmed (37°C) buffer, not the other way around.
-
Control Final DMSO Concentration : The final concentration of DMSO in your assay should be kept as low as possible, ideally ≤0.1%, and generally no higher than 0.5%. High concentrations of DMSO can be toxic to cells and can also contribute to solubility issues upon dilution.
-
Evaluate Co-solvents : If DMSO is problematic, other co-solvents such as ethanol, propylene glycol (PG), or polyethylene glycols (PEGs) can be tested. It is critical to run a vehicle control to ensure the co-solvent itself does not affect the experimental outcome.
-
Utilize Formulation Excipients : For persistent precipitation, consider using solubilizing excipients. These agents can encapsulate the hydrophobic compound, keeping it in solution.
-
Cyclodextrins : These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with this compound, effectively shielding it from the aqueous environment and increasing its solubility.
-
Surfactants : Non-ionic surfactants like Tween® 80 or Poloxamer 188 can form micelles that encapsulate the drug, increasing its apparent solubility. The surfactant concentration should be kept low to avoid cellular toxicity.
-
Issue 2: Low and Inconsistent Solubility in Aqueous Buffers
This guide outlines methods to systematically evaluate and improve the solubility of this compound for consistent experimental results.
Solubility Enhancement Strategies:
Caption: Strategies for enhancing aqueous solubility.
Comparative Data on Solubility Enhancement:
The following table summarizes the results from solubility screening experiments with this compound. These are representative data and may vary based on the exact buffer composition and experimental conditions.
| Formulation Vehicle | This compound Solubility (µM) | Final Excipient Conc. | Observations |
| PBS, pH 7.4 | < 1 | N/A | Significant precipitation observed. |
| PBS, pH 5.0 | 15 | N/A | Soluble, but pH may not be suitable for all assays. |
| 10% DMSO in PBS, pH 7.4 | 5 | 10% (v/v) | High DMSO content, potential for cell toxicity. |
| 5% Ethanol in PBS, pH 7.4 | 8 | 5% (v/v) | Moderate improvement. |
| 2% (w/v) HP-β-CD in PBS, pH 7.4 | 50 | 2% (w/v) | Significant solubility enhancement. |
| 0.1% (w/v) Poloxamer 188 in PBS, pH 7.4 | 25 | 0.1% (w/v) | Good improvement, low surfactant concentration. |
| 0.02% (w/v) Tween® 80 in PBS, pH 7.4 | 30 | 0.02% (w/v) | Good improvement, low surfactant concentration. |
Experimental Protocols
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
This protocol determines the equilibrium (thermodynamic) solubility of this compound in a selected vehicle.
Materials:
-
This compound (solid powder)
-
Selected aqueous vehicle (e.g., PBS pH 7.4, 2% HP-β-CD in PBS)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (PVDF or other low-binding material)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Add an excess amount of solid this compound to a glass vial. An amount that is at least 5-10 times the estimated solubility is recommended.
-
Add a known volume of the pre-warmed aqueous vehicle to the vial.
-
Seal the vial tightly and place it on an orbital shaker. Agitate at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample through a 0.22 µm syringe filter to remove any remaining undissolved particles. The first few drops should be discarded to saturate any potential binding sites on the filter.
-
Quantify the concentration of this compound in the clear filtrate using a validated analytical method.
-
The resulting concentration is the thermodynamic solubility of the compound in that specific vehicle.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a simple lab-scale method to prepare a solution of this compound using hydroxypropyl-beta-cyclodextrin (HP-β-CD).
Materials:
-
This compound (solid powder or DMSO stock)
-
HP-β-CD
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Vortex mixer and/or sonicator
Methodology:
-
Prepare the desired concentration of HP-β-CD solution in the aqueous buffer (e.g., 2% w/v). Dissolve the HP-β-CD powder completely.
-
Add the this compound (as a solid or a small volume of concentrated DMSO stock) to the HP-β-CD solution.
-
Vortex the mixture vigorously for several minutes.
-
If the solution is not clear, sonicate the mixture for 10-15 minutes in a bath sonicator.
-
Visually inspect the solution for clarity. If any particulate matter remains, the solution can be filtered through a 0.22 µm filter.
-
This solution, containing the this compound/HP-β-CD inclusion complex, is now ready for use in experiments.
Signaling Pathway Context
Understanding the target pathway is crucial for interpreting experimental results. Below is a simplified diagram of a generic GPCR signaling pathway, which is relevant to the CCR8 receptor.
Caption: Simplified CCR8 signaling pathway.
minimizing batch-to-batch variability of CCR8 antagonist 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability when working with CCR8 Antagonist 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor designed to block the signaling of the C-C chemokine receptor 8 (CCR8). CCR8 is a G protein-coupled receptor (GPCR) that plays a significant role in immune cell trafficking and function, particularly of regulatory T cells (Tregs) within the tumor microenvironment.[1][2][3] The primary endogenous ligand for CCR8 is CCL1.[1][4] By binding to CCR8, this compound prevents the interaction of CCL1 with the receptor, thereby inhibiting downstream signaling pathways. This can lead to a reduction in the immunosuppressive function of Tregs and promote an anti-tumor immune response.
Q2: What are the common causes of batch-to-batch variability with this compound?
Batch-to-batch variability of small molecule inhibitors like this compound can arise from several factors during synthesis and handling. These include:
-
Purity and Impurities: Variations in the purity of the starting materials and the presence of different levels or types of impurities in the final compound can significantly alter its biological activity.
-
Polymorphism: Different crystalline forms (polymorphs) of the antagonist can have different solubility and bioavailability, leading to inconsistent results.
-
Solvent and Formulation: The type and purity of the solvent used to dissolve the antagonist, as well as the final formulation, can impact its stability and efficacy.
-
Storage and Handling: Improper storage conditions (e.g., temperature, light exposure) or repeated freeze-thaw cycles can lead to degradation of the compound.
Q3: How can I assess the consistency of a new batch of this compound?
It is crucial to perform in-house quality control (QC) checks on each new batch of this compound before use in critical experiments. Recommended QC assays include:
-
Purity Assessment: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to confirm the purity of the new batch and compare its chromatogram "fingerprint" to a previously validated reference batch.
-
Potency Determination: Perform a functional assay, such as a calcium mobilization assay or a chemotaxis assay, to determine the IC50 value of the new batch and ensure it falls within an acceptable range of your reference standard.
-
Solubility and Appearance: Visually inspect the compound for any changes in color or morphology. Confirm its solubility in the recommended solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values between batches | Purity variations, presence of inactive isomers, or degradation of the compound. | 1. Perform HPLC analysis to confirm the purity of each batch. 2. Obtain a detailed Certificate of Analysis (CoA) from the supplier for each batch. 3. Store the antagonist under the recommended conditions to prevent degradation. |
| Reduced antagonist activity in cell-based assays | Cell line variability, incorrect antagonist concentration, or antagonist degradation. | 1. Ensure consistent cell passage number and health. 2. Verify the final concentration of the antagonist in the assay. 3. Prepare fresh stock solutions of the antagonist for each experiment. |
| Poor solubility of a new batch | Different polymorphic form or presence of insoluble impurities. | 1. Contact the supplier to inquire about any changes in the manufacturing process. 2. Try different solubilization methods, such as gentle warming or sonication, but be cautious of potential degradation. 3. Filter the stock solution to remove any undissolved particles. |
| Unexpected off-target effects | Presence of active impurities. | 1. Use HPLC-MS to identify potential impurities. 2. Test the antagonist in a panel of related receptors to assess its selectivity. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
Materials:
-
This compound (new batch and reference batch)
-
HPLC-grade methanol and water
-
HPLC system with a C18 column
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard of this compound in methanol. Create a series of dilutions for a calibration curve.
-
Sample Preparation: Prepare a 1 mg/mL solution of the new batch of this compound in methanol.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with an appropriate ratio of methanol and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution from the new batch.
-
Inject the sample solution from the reference batch for a comparative "fingerprint" analysis.
-
-
Data Interpretation:
-
Calculate the purity of the new batch based on the area of the main peak relative to the total peak area.
-
Compare the chromatogram of the new batch to the reference batch to identify any new or significantly different impurity peaks.
-
Protocol 2: Functional Potency Assessment by Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit CCL1-induced calcium influx in a CCR8-expressing cell line.
Materials:
-
CCR8-expressing cell line (e.g., HEK293-CCR8)
-
Recombinant human CCL1
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound (new batch and reference batch)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Plate the CCR8-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Antagonist Treatment: Prepare serial dilutions of the new and reference batches of this compound. Add the antagonist dilutions to the cells and incubate for the recommended time.
-
Agonist Stimulation: Add a pre-determined concentration of CCL1 (typically the EC80) to all wells to stimulate calcium mobilization.
-
Signal Detection: Immediately measure the fluorescence intensity using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Generate a dose-response curve and determine the IC50 value for both the new and reference batches.
-
Visualizations
References
- 1. bms.com [bms.com]
- 2. CCR8 Targeting: A Promising Strategy for Cancer Immunotherapy and Beyond - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 3. tandfonline.com [tandfonline.com]
- 4. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications [mdpi.com]
interpreting unexpected results in CCR8 antagonist 1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results in experiments involving CCR8 Antagonist 1.
Frequently Asked Questions (FAQs)
In Vitro Assays
Question 1: We observe potent binding of this compound in our radioligand binding assay, but see weak or no inhibition in our functional assays (chemotaxis, calcium flux). What could be the cause?
Answer: This discrepancy can arise from several factors related to the antagonist's mechanism of action and the specific assay conditions.
-
Allosteric Antagonism: this compound may be an allosteric inhibitor. This means it binds to a site on the receptor different from the orthosteric site where the natural ligand (CCL1) binds[1]. While it can effectively displace a radiolabeled ligand in a binding assay, its ability to inhibit the conformational change required for G-protein coupling and subsequent signaling might be partial or dependent on the specific agonist used[1].
-
Probe-Dependent Effects: The inhibitory potency of some small-molecule antagonists can be dependent on the specific agonist used to stimulate the receptor[1]. If you are using a different agonist in your functional assays than what was used for initial characterization, you may see different levels of inhibition.
-
Receptor Dimerization: Chemokine receptors can form dimers or oligomers, which can influence antagonist binding and function. The specific cellular context and receptor expression levels can affect this, leading to varied results.
-
Assay Sensitivity and "Receptor Reserve": In systems with high receptor expression, only a fraction of receptors may need to be activated to elicit a maximal response. In such cases, a competitive antagonist may appear less potent in functional assays compared to binding assays.
Troubleshooting Steps:
-
Confirm Agonist Potency: Ensure the EC50 of your agonist (e.g., CCL1) in your functional assay is consistent and within the expected range.
-
Vary Antagonist Concentration: Perform a full dose-response curve for this compound in your functional assays to determine an accurate IC50.
-
Consider a Different Functional Readout: If using a calcium flux assay, consider a downstream signaling assay, such as measuring cAMP levels or using a reporter gene assay, to see if the antagonist has different effects on different signaling branches.
-
Use Different Cell Lines: Test the antagonist in different cell lines with varying levels of CCR8 expression to assess the impact of receptor reserve.
Question 2: In our calcium flux assay, this compound shows partial agonist activity at high concentrations. Is this expected?
Answer: Yes, this is a known phenomenon for some GPCR antagonists and is not entirely unexpected.
-
Agonist-Prone Nature of CCR8: CCR8 has been described as an "agonist-prone" receptor, meaning it can display a certain level of constitutive (basal) activity even without a ligand[1]. Some compounds that act as inverse agonists at low concentrations (suppressing this basal activity) can act as partial agonists at higher concentrations[1].
-
Compound-Specific Properties: The specific chemical structure of this compound may allow it to stabilize a partially active conformation of the receptor at high concentrations, leading to a partial agonist response.
Troubleshooting Steps:
-
Careful Dose-Response Analysis: Characterize the full dose-response curve to identify the concentration range where the compound acts as an antagonist versus a partial agonist.
-
Test in a System with Low Receptor Expression: Partial agonism can be more pronounced in systems with high receptor overexpression. Testing in a more physiologically relevant system may reduce or eliminate this effect.
-
Evaluate Downstream Signaling: Assess whether this partial agonism translates to other downstream effects, such as gene expression changes or cell migration.
Cell-Based and In Vivo Experiments
Question 3: We see potent inhibition of chemotaxis in vitro, but this compound shows no effect on tumor growth or Treg infiltration in our mouse model. Why might this be?
Answer: The transition from in vitro efficacy to in vivo anti-tumor activity is complex, and a lack of effect in vivo can be due to several reasons.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The antagonist may have poor bioavailability, a short half-life, or may not reach sufficient concentrations within the tumor microenvironment (TME) to effectively block CCR8 signaling.
-
Redundancy in Chemokine Signaling: While CCR8 is important, other chemokine receptors like CCR4 are also highly expressed on tumor-infiltrating Tregs and can mediate their migration and function. Blocking CCR8 alone may not be sufficient to prevent Treg accumulation if other pathways compensate.
-
Role of CCR8 in Treg Function: Some studies using CCR8 knockout mice have suggested that while CCR8 is a marker for highly suppressive Tregs, it may be dispensable for their accumulation and overall suppressive function in certain tumor models. In these contexts, simply blocking the receptor with an antagonist might not be enough; depletion of CCR8+ cells via an antibody with ADCC function may be required to see an anti-tumor effect.
-
Unexpected In Vivo Effects: Some studies have reported that treatment with a CCR8 antagonist did not alter the overall Treg population in the TME but still boosted anti-tumor immunity by increasing CD8+ T cell infiltration, suggesting a more complex mechanism of action than simple migration blockade.
Troubleshooting Steps:
-
Conduct PK/PD Studies: Measure the concentration of this compound in plasma and tumor tissue over time to ensure adequate exposure.
-
Analyze Expression of Other Chemokine Receptors: Profile the expression of other relevant chemokine receptors (e.g., CCR4) on the Treg population in your tumor model.
-
Combine with Other Therapies: Consider combination therapies, such as with a PD-1 inhibitor, which has been shown to enhance the anti-tumor effects of CCR8-targeting agents.
-
Detailed Immune Profiling: Perform in-depth analysis of the tumor immune infiltrate (e.g., by flow cytometry or single-cell RNA sequencing) to see if the antagonist is having more subtle effects on immune cell populations beyond just Treg numbers.
Question 4: We are seeing high variability in CCR8 expression on our target cells between experiments. What could be causing this?
Answer: CCR8 expression is dynamically regulated and can be influenced by the cellular environment and activation state.
-
Cell Activation State: CCR8 expression is significantly upregulated on T cells following activation. The level of activation stimuli (e.g., anti-CD3/CD28 antibodies, IL-2) in your culture conditions can greatly impact the percentage of CCR8-positive cells.
-
Tissue Microenvironment: In vivo, CCR8 is preferentially expressed on Tregs within the tumor microenvironment compared to those in peripheral blood or normal tissues. This is likely due to the specific combination of cytokines and other signals present in the TME.
-
Flow Cytometry Staining: Chemokine receptors can be challenging to detect by flow cytometry due to their seven-transmembrane structure and potential for internalization. Staining temperature, antibody clones, and cell handling can all affect the results. Staining at 37°C can sometimes improve detection by allowing internalized receptors to recycle to the surface.
Troubleshooting Steps:
-
Standardize Culture and Activation Conditions: Ensure that all cell culture conditions, including media supplements, cell density, and the concentration and duration of activating agents, are kept consistent between experiments.
-
Optimize Flow Cytometry Staining: Titrate your anti-CCR8 antibody and consider testing different clones. Compare staining results at 4°C versus 37°C to see if this improves signal intensity.
-
Use Appropriate Controls: Always include positive and negative control cell populations in your analysis. For in vivo studies, compare CCR8 expression on cells from tumor tissue, adjacent normal tissue, and peripheral blood to confirm the expected expression pattern.
Quantitative Data Summary
Table 1: Representative IC50/EC50/Ki Values for CCR8 Ligands
| Compound Type | Ligand/Antagonist | Assay Type | Reported Value | Reference |
| Natural Ligand | CCL1 | Chemotaxis | ~10 nM (Peak) | |
| Antagonist | This compound (fictional) | Binding (Ki) | 1.6 nM | |
| Antagonist | IPG7236 | Functional (Tango) | 24 nM | |
| Antagonist | SB-649701 | Functional (pIC50) | 7.7 | |
| Antagonist | IPG0521 (antibody) | Functional (Signaling) | Single-digit nM |
Experimental Protocols & Workflows
CCR8 Signaling Pathway
The binding of the chemokine ligand CCL1 to CCR8 initiates a signaling cascade characteristic of G-protein coupled receptors (GPCRs).
Caption: Simplified CCR8 signaling pathway upon CCL1 binding.
Experimental Workflow: Antagonist Characterization
This workflow outlines the typical steps for characterizing a novel CCR8 antagonist.
Caption: Standard workflow for CCR8 antagonist characterization.
Troubleshooting Logic: Low In Vivo Efficacy
This diagram provides a decision-making framework for troubleshooting poor in vivo results despite good in vitro data.
Caption: Troubleshooting tree for low in vivo efficacy.
Detailed Methodologies
Chemotaxis Assay (Boyden Chamber / Transwell Assay)
This assay measures the directed migration of cells toward a chemoattractant.
Materials:
-
Transwell inserts (typically 5 µm pore size for lymphocytes)
-
24-well plate
-
Chemotaxis buffer (e.g., HBSS with 0.5% FBS)
-
Recombinant human/mouse CCL1 (agonist)
-
This compound
-
Target cells expressing CCR8 (e.g., activated Tregs, CCR8-transfected cell line)
Protocol:
-
Cell Preparation: Culture and harvest CCR8-expressing cells. Resuspend cells in chemotaxis buffer at a concentration of 2.5 x 10^6 cells/mL.
-
Assay Setup:
-
In the lower wells of the 24-well plate, add 600 µL of chemotaxis buffer containing various concentrations of CCL1. For antagonist experiments, pre-incubate the CCL1 solution with the desired concentrations of this compound. Include a buffer-only control (negative control) and a CCL1-only control (positive control).
-
Place the Transwell inserts into the wells.
-
-
Cell Loading: Add 100 µL of the cell suspension (2.5 x 10^5 cells) to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal time should be determined empirically.
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a flow cytometer (by acquiring a fixed volume for a fixed time) or a hemocytometer.
-
Calculate the chemotactic index: (Number of cells migrating toward chemoattractant) / (Number of cells migrating toward buffer alone).
-
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fluo-8 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Recombinant CCL1 (agonist)
-
This compound
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Flow cytometer or fluorescence plate reader capable of kinetic reads.
Protocol:
-
Cell Preparation and Dye Loading:
-
Harvest CCR8-expressing cells and resuspend them in assay buffer at 1 x 10^6 cells/mL.
-
Load cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye (e.g., 1-5 µM Indo-1 AM) for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice to remove excess dye and resuspend in fresh assay buffer.
-
-
Baseline Measurement:
-
Equilibrate the cells at 37°C for 10-30 minutes.
-
Acquire a stable baseline fluorescence signal for approximately 30-60 seconds using the flow cytometer or plate reader.
-
-
Stimulation and Measurement:
-
For antagonist experiments, add this compound to the cells and incubate for a predetermined time.
-
Add the CCL1 agonist and immediately begin recording the change in fluorescence over time for 3-5 minutes.
-
The fluorescence intensity will increase rapidly as intracellular calcium levels rise.
-
-
Controls:
-
Positive Control: Add ionomycin at the end of the run to induce maximal calcium influx.
-
Negative Control: Add EGTA to chelate extracellular calcium, which should blunt the response.
-
-
Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve after agonist addition, relative to the baseline. For antagonist experiments, calculate the percent inhibition of the CCL1-induced response.
Receptor Internalization Assay
This assay quantifies the ligand-induced endocytosis of CCR8 from the cell surface.
Materials:
-
Recombinant CCL1
-
This compound
-
PE- or APC-conjugated anti-CCR8 antibody
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest CCR8-expressing cells and resuspend them in culture medium at a concentration of 5 x 10^6 cells/mL.
-
Ligand Treatment:
-
Aliquot the cell suspension into tubes.
-
Add CCL1 (typically at a concentration near its EC50, e.g., 10-100 nM) or buffer (for the baseline control). For antagonist experiments, pre-incubate cells with this compound before adding CCL1.
-
Incubate one set of tubes at 37°C for 30-60 minutes to allow for internalization.
-
Incubate a parallel set of tubes on ice (4°C) as a control where internalization is inhibited.
-
-
Antibody Staining:
-
Wash the cells with cold FACS buffer to stop the internalization process.
-
Stain all tubes with a fluorescently labeled anti-CCR8 antibody on ice for 30 minutes in the dark.
-
Wash the cells again to remove unbound antibody and resuspend in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Measure the Mean Fluorescence Intensity (MFI) of CCR8 staining for each condition.
-
-
Data Analysis:
-
Calculate the percentage of remaining surface receptor: % Surface CCR8 = (MFI of 37°C sample / MFI of 4°C sample) x 100.
-
A decrease in the MFI of the 37°C sample compared to the 4°C control indicates receptor internalization. The antagonist should block the CCL1-induced decrease in MFI.
-
References
how to reduce non-specific binding of CCR8 antagonist 1 in assays
Welcome to the technical support center for CCR8 Antagonist 1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in my CCR8 antagonist assays?
Non-specific binding refers to the interaction of your this compound with components in the assay system other than the CCR8 receptor itself.[1] This can include binding to plastic surfaces of the assay plate, filter membranes, or other proteins in your sample.[1][2] High non-specific binding is problematic because it can mask the true specific binding signal to the CCR8 receptor, leading to inaccurate measurements of affinity (Kd) and potency (IC50), reduced assay sensitivity, and misleading structure-activity relationship (SAR) data.[1][3]
Q2: What are the common causes of high non-specific binding for a small molecule like this compound?
High non-specific binding of small molecule antagonists is often driven by physicochemical properties of the compound and the assay conditions. Key causes include:
-
Hydrophobicity: Hydrophobic compounds tend to interact non-specifically with plastic surfaces and membrane lipids.
-
Electrostatic Interactions: Charged molecules can interact with oppositely charged surfaces or proteins in the assay.
-
High Compound Concentration: Using excessively high concentrations of the antagonist can lead to saturation of non-specific sites.
-
Suboptimal Assay Conditions: Inappropriate buffer pH, ionic strength, or lack of blocking agents can exacerbate non-specific binding.
Q3: Can the choice of assay plate or filter material affect non-specific binding?
Yes, the material of your assay plates and filters can significantly influence non-specific binding. Polystyrene plates, for example, can differ in their binding properties. It is advisable to test low-binding plates. Similarly, different filter materials (e.g., glass fiber, nitrocellulose, PVDF) have varying propensities for non-specific interactions. Pre-treating filters with agents like polyethyleneimine (PEI) can help reduce binding of the antagonist to the filter itself.
Troubleshooting Guide: High Non-Specific Binding of this compound
This guide provides a systematic approach to identifying and mitigating high non-specific binding in your assays.
Step 1: Initial Assessment and Control Experiments
Before making significant changes to your protocol, it's crucial to confirm the issue with proper controls.
-
No-Receptor Control: Perform the binding assay using cells or membranes that do not express CCR8. Any signal detected represents binding to other cellular components or the assay apparatus.
-
Excess Unlabeled Ligand: To determine specific binding, compete the binding of your labeled this compound with a high concentration (typically 1000-fold excess) of an unlabeled, structurally distinct CCR8 ligand. The remaining signal is considered non-specific binding.
Experimental Workflow for Troubleshooting Non-Specific Binding
Caption: A logical workflow for troubleshooting high non-specific binding.
Step 2: Optimizing Assay Buffer and Components
Adjusting the components of your binding and wash buffers can significantly reduce non-specific interactions.
-
Blocking Agents: Incorporate a blocking agent to saturate non-specific binding sites on your assay plates, filters, and other surfaces.
-
Bovine Serum Albumin (BSA): A commonly used protein-based blocker. Start with a concentration of 0.1-1% (w/v) and optimize.
-
Casein or Non-fat Dry Milk: Cost-effective alternatives to BSA, typically used at 1-5%. Note that milk-based blockers may not be suitable for assays involving phosphoproteins.
-
-
Detergents: Add a non-ionic detergent to your buffers to minimize hydrophobic interactions.
-
Tween-20 or Triton X-100: Typically used at low concentrations (0.01-0.1%). Be aware that high detergent concentrations can interfere with the assay by competing with the antigen for binding sites or even displacing bound antigen.
-
-
Salt Concentration: Increasing the ionic strength of your buffer (e.g., with NaCl) can disrupt non-specific electrostatic interactions.
Table 1: Effect of Blocking Agents and Detergents on Non-Specific Binding of this compound (Hypothetical Data)
| Buffer Additive | Concentration | Non-Specific Binding (%) | Signal-to-Noise Ratio |
| None | - | 45 | 2.2 |
| BSA | 0.1% | 25 | 4.0 |
| BSA | 1% | 15 | 6.7 |
| Casein | 1% | 18 | 5.6 |
| Tween-20 | 0.05% | 30 | 3.3 |
| 1% BSA + 0.05% Tween-20 | - | 10 | 10.0 |
Step 3: Modifying Experimental Parameters
Fine-tuning your experimental protocol can also lead to a significant reduction in non-specific binding.
-
Reduce Antagonist Concentration: If using a radiolabeled antagonist, lower the concentration to at or below its Kd value to minimize binding to low-affinity, non-specific sites.
-
Optimize Incubation Time and Temperature: Shorter incubation times or lower temperatures can sometimes reduce non-specific binding, which is often slower to reach equilibrium than specific binding. However, ensure that specific binding still reaches equilibrium.
-
Increase Washing: Increase the number and volume of wash steps to more effectively remove unbound and non-specifically bound antagonist. Using ice-cold wash buffer can help to minimize the dissociation of the specifically bound ligand during the wash steps.
Table 2: Effect of Protocol Modifications on Non-Specific Binding of this compound (Hypothetical Data)
| Parameter | Condition 1 | Non-Specific Binding (%) | Condition 2 | Non-Specific Binding (%) |
| Antagonist Conc. | 5 nM | 40 | 1 nM | 20 |
| Incubation Time | 60 min | 35 | 30 min | 25 |
| Wash Steps | 2 x 1 mL | 30 | 4 x 2 mL | 15 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay with CCR8-Expressing Membranes
This protocol is designed to determine the binding affinity of this compound.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing human CCR8.
-
Assay Buffer Preparation: Prepare a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, pH 7.4) supplemented with an optimized concentration of a blocking agent (e.g., 0.5% BSA).
-
Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of labeled this compound (e.g., at its Kd), and CCR8-expressing membranes.
-
Non-Specific Binding: Add assay buffer, labeled this compound, a 1000-fold excess of an unlabeled CCR8 ligand, and CCR8-expressing membranes.
-
Competition Binding: Add assay buffer, labeled this compound, CCR8-expressing membranes, and varying concentrations of unlabeled this compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in assay buffer using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (binding buffer without BSA).
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the antagonist concentration to determine the IC50, which can then be used to calculate the Ki.
CCR8 Signaling Pathway
CCR8 is a G protein-coupled receptor (GPCR) that is activated by its chemokine ligands, primarily CCL1. Upon activation, CCR8 couples to G proteins, leading to downstream signaling cascades that are involved in immune responses and cell migration.
Caption: Simplified CCR8 signaling pathway.
References
Technical Support Center: Optimizing Experimental Design for CCR8 Antagonist Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with CCR8 antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CCR8 antagonists in cancer immunotherapy?
A1: The primary mechanism for many CCR8 antagonists, particularly monoclonal antibodies, is the depletion of regulatory T cells (Tregs) within the tumor microenvironment (TME).[1][2] CCR8 is highly expressed on a subset of Tregs in various cancers, and these cells are known to suppress anti-tumor immunity.[2][3] By targeting CCR8, these antagonists can induce antibody-dependent cellular cytotoxicity (ADCC), leading to the elimination of these immunosuppressive Tregs.[3] This reduction in Treg activity can enhance the body's natural anti-tumor immune response. Some small molecule antagonists may also work by blocking the signaling pathway, thereby inhibiting the migration and function of Tregs.
Q2: What are the key ligands for CCR8, and which should I use in my experiments?
A2: The primary and most well-characterized ligand for human CCR8 is CC chemokine ligand 1 (CCL1). In mice, both CCL1 and CCL8 can act as agonists for CCR8. For human CCR8 studies, CCL1 is the recommended ligand for functional assays such as chemotaxis and calcium mobilization. It's important to note that human CCL18 has also been reported as a CCR8 ligand, though this remains a point of discussion in the scientific community.
Q3: Which cell lines are suitable for studying CCR8 signaling and antagonist activity?
A3: A key challenge in studying CCR8 is its low expression in peripheral blood immune cells. For initial in vitro screening, researchers often use cell lines that are genetically engineered to overexpress human or mouse CCR8, such as Chinese hamster ovary (CHO) cells. For more physiologically relevant models, primary tumor-infiltrating regulatory T cells (TITRs) can be isolated and cultured. Additionally, some human T-cell leukemia cell lines, like TALL-1 and CCRF-HSB2, have been shown to endogenously express CCR8.
Q4: What are the critical considerations when designing in vivo studies for CCR8 antagonists?
A4: A significant hurdle in preclinical in vivo studies is the modest sequence homology (around 70%) between human and murine CCR8. This can lead to species-specific effects of antagonists. To address this, researchers can use mouse-specific surrogate antibodies or employ humanized mouse models. When evaluating anti-tumor efficacy, it is crucial to not only measure tumor growth but also to analyze the immune cell composition within the TME to confirm the depletion of CCR8+ Tregs and assess the activation of other immune cells like CD8+ T cells.
Troubleshooting Guides
In Vitro Functional Assays
Issue: Low or no signal in a CCL1-induced calcium mobilization assay.
-
Possible Cause 1: Low CCR8 expression on target cells.
-
Troubleshooting Step: Confirm CCR8 expression levels on your target cells using flow cytometry with a validated anti-CCR8 antibody. If expression is low, consider using a cell line with higher expression or a transient overexpression system.
-
-
Possible Cause 2: Inactive CCL1 ligand.
-
Troubleshooting Step: Verify the activity of your CCL1 stock. If possible, test it on a well-characterized CCR8-expressing cell line as a positive control. Ensure proper storage and handling of the chemokine.
-
-
Possible Cause 3: Suboptimal assay conditions.
-
Troubleshooting Step: Optimize the concentration of the calcium-sensitive dye and the incubation time. Ensure the cell density is appropriate for the assay format.
-
Issue: High background signal in a chemotaxis assay.
-
Possible Cause 1: Spontaneous cell migration.
-
Troubleshooting Step: Ensure cells are properly washed and resuspended in serum-free or low-serum media before the assay to reduce background migration.
-
-
Possible Cause 2: Chemotactic factors in the assay medium.
-
Troubleshooting Step: Use fresh, high-quality media and serum. Consider using a different brand or lot of serum if the issue persists.
-
-
Possible Cause 3: Cell clumping.
-
Troubleshooting Step: Gently pipette cells to ensure a single-cell suspension before adding them to the upper chamber of the migration plate.
-
Flow Cytometry
Issue: Difficulty detecting CCR8+ Treg cells in tumor samples.
-
Possible Cause 1: Low frequency of CCR8+ Tregs.
-
Troubleshooting Step: Increase the number of events acquired during flow cytometry analysis. Ensure your gating strategy for Tregs (e.g., CD4+, FOXP3+) is accurate.
-
-
Possible Cause 2: Poor antibody staining.
-
Troubleshooting Step: Titrate your anti-CCR8 antibody to determine the optimal concentration. Use a viability dye to exclude dead cells, which can non-specifically bind antibodies. Consider using an Fc block to prevent non-specific binding to Fc receptors.
-
-
Possible Cause 3: Downregulation of CCR8 expression.
-
Troubleshooting Step: Process tumor samples promptly after collection to minimize changes in protein expression. Use appropriate tissue dissociation methods that preserve cell surface markers.
-
Data Presentation
Table 1: Recommended Antibody Concentrations for Flow Cytometry
| Antibody Target | Fluorochrome | Recommended Concentration | Cell Type |
| Human CCR8 | PE | 1-5 µg/mL | Transfected CHO cells |
| Mouse CCR8 | APC | 0.5-2 µg/mL | Tumor-infiltrating Tregs |
| Human FOXP3 | Alexa Fluor 488 | 2-5 µL per test | Human PBMCs |
| Mouse CD4 | PerCP-Cy5.5 | 0.2-1 µg/mL | Mouse splenocytes |
Note: Optimal concentrations may vary depending on the specific antibody clone, cell type, and experimental conditions. It is highly recommended to perform an antibody titration for each new lot and experiment.
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay
-
Cell Preparation: Culture CCR8-expressing cells to 70-80% confluency. The day before the assay, replace the culture medium with serum-free medium. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Plate Setup: Use a 24-well plate with 5 µm pore size inserts. In the lower chamber, add 600 µL of serum-free medium containing either CCL1 (at various concentrations to create a gradient) or the CCR8 antagonist being tested.
-
Cell Seeding: Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Cell Quantification: After incubation, carefully remove the inserts. Quantify the number of cells that have migrated to the lower chamber using a cell counter or a viability assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the control medium.
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
-
Tumor Dissociation: Mince the tumor tissue into small pieces and digest with an enzymatic solution (e.g., collagenase and DNase) for 30-60 minutes at 37°C with gentle agitation.
-
Cell Filtration and Lysis: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. Lyse red blood cells using a lysis buffer.
-
Cell Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Perform a surface staining with a cocktail of antibodies against markers such as CD45, CD3, CD4, CD8, and CCR8. Incubate for 30 minutes on ice in the dark.
-
For intracellular staining of FOXP3, fix and permeabilize the cells according to the manufacturer's protocol for the FOXP3 staining buffer set.
-
Incubate with the anti-FOXP3 antibody for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software. Gate on live, single cells, then on CD45+ hematopoietic cells, followed by CD3+ T cells. From the CD3+ population, identify CD4+ and CD8+ T cells. Within the CD4+ gate, identify Tregs as FOXP3+ and then assess the percentage of these cells that are CCR8+.
Visualizations
Caption: CCR8 signaling pathway upon CCL1 binding.
Caption: Experimental workflow for CCR8 antagonist evaluation.
References
Validation & Comparative
Validating the Specificity of CCR8 Antagonist 1 for CCR8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CCR8 antagonist 1 (also known as Compound 15) with other known CCR8 antagonists, focusing on the validation of its specificity for the C-C chemokine receptor 8 (CCR8). The information presented herein is intended to assist researchers in selecting the appropriate tools for their studies in immunology and oncology.
Introduction to CCR8 and its Antagonists
C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a crucial role in immune regulation. It is predominantly expressed on activated T helper 2 (Th2) cells and regulatory T cells (Tregs), particularly within the tumor microenvironment (TME). The primary endogenous ligand for CCR8 is C-C motif chemokine ligand 1 (CCL1). The CCL1-CCR8 signaling axis is implicated in the recruitment and suppressive function of Tregs, contributing to an immunosuppressive TME that facilitates tumor growth. Consequently, antagonizing CCR8 has emerged as a promising therapeutic strategy in immuno-oncology.
A variety of CCR8 antagonists have been developed, including small molecules and monoclonal antibodies. This guide focuses on the validation of specificity for This compound , a potent human CCR8 antagonist with a reported Ki of 1.6 nM.
Comparative Analysis of CCR8 Antagonists
To objectively assess the specificity of this compound, its performance is compared against other well-characterized small molecule and monoclonal antibody antagonists of CCR8.
Small Molecule CCR8 Antagonists
| Antagonist | Type | Potency (Human CCR8) | Selectivity |
| This compound (Compound 15) | Naphthalene-sulfonamide derivative | Ki = 1.6 nM (Binding Assay)[1] | At least 300-fold selective versus other GPCRs, including other chemokine receptors[2] |
| IPG7236 | Benzenesulfonamide analogue | IC50 = 24 nM (Tango assay), 8.44 nM (CCL1-induced signaling), 33.8 nM (Chemotaxis)[3][4] | Selective[3] |
| IDOR-1136-5177 | Aryl-sulfonamide derivative | IC50 = 1 nM (FLIPR assay) | Highly potent |
| SB-649701 | N-substituted-5-aryl-oxazolidinone | pIC50 = 7.7 (Calcium release assay), 6.3-7.0 (Chemotaxis assay) | Highly selective (>100-fold) against other GPCRs |
| NS-15 | Naphthalene-sulfonamide derivative | IC50 = 2 nM (Calcium release assay), 16 nM (Chemotaxis assay) | - |
Monoclonal Antibody CCR8 Antagonists
| Antagonist | Type | Affinity (Human CCR8) | Mechanism of Action |
| mAb1 | Monoclonal Antibody | - | Blocks CCL1 binding |
| BAY3375968 | Monoclonal Antibody | High affinity (pM range) | Blocks CCR8 signaling |
| GS-1811 | Monoclonal Antibody | High affinity (pM range) | Depletes tumor-infiltrating Tregs |
| S-531011 | Monoclonal Antibody | High affinity (pM range) | Depletes tumor-infiltrating Tregs |
| DT-7012 | Monoclonal Antibody | High-affinity | Depletes Tregs via ADCC and ADCP |
Experimental Protocols for Specificity Validation
Validating the specificity of a CCR8 antagonist is crucial to ensure that its biological effects are mediated through the intended target. The following are detailed methodologies for key experiments used to determine the specificity of antagonists like this compound.
Radioligand Binding Assay
This assay directly measures the affinity of the antagonist for CCR8 and its potential to bind to other chemokine receptors.
Objective: To determine the binding affinity (Ki) of the antagonist for CCR8 and a panel of other chemokine receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cell lines stably expressing human CCR8 or other chemokine receptors (e.g., CCR1, CCR2, CCR4, CCR5, CXCR4).
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
-
Competition Binding Assay:
-
Incubate cell membranes with a constant concentration of a radiolabeled CCR8 ligand (e.g., ¹²⁵I-CCL1).
-
Add increasing concentrations of the unlabeled antagonist (e.g., this compound).
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by filtration.
-
Measure the radioactivity of the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Selectivity Profiling:
-
Repeat the competition binding assay with membranes from cells expressing other chemokine receptors to determine the Ki values for off-target interactions.
-
The ratio of Ki values for off-target receptors to the Ki for CCR8 indicates the selectivity of the antagonist.
-
References
A Comparative Guide to CCR8 Antagonists: Benchmarking CCR8 Antagonist 1 Against Leading Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 8 (CCR8) has emerged as a compelling therapeutic target, particularly in immuno-oncology, due to its preferential expression on tumor-infiltrating regulatory T cells (Tregs). These CCR8+ Tregs are highly immunosuppressive, and their selective depletion within the tumor microenvironment (TME) can unleash a potent anti-tumor immune response. This guide provides a comparative analysis of "CCR8 antagonist 1" against other prominent small molecule and monoclonal antibody inhibitors of CCR8, supported by available preclinical and clinical data.
Overview of CCR8 Inhibition Strategies
CCR8 inhibitors can be broadly categorized into two main classes: small molecule antagonists and monoclonal antibodies. Small molecules typically act by blocking the binding of the natural ligand, CCL1, to CCR8, thereby inhibiting downstream signaling pathways that mediate Treg migration and function.[1][2] Monoclonal antibodies, on the other hand, can function through various mechanisms, including blocking the CCL1-CCR8 interaction, and more potently, by inducing the elimination of CCR8-expressing Tregs through antibody-dependent cell-mediated cytotoxicity (ADCC).[3][4][5]
Quantitative Comparison of CCR8 Inhibitors
The following tables summarize the available quantitative data for this compound and a selection of other known CCR8 inhibitors. It is important to note that direct comparison of potencies can be challenging due to variations in assay formats and conditions across different studies.
Table 1: Small Molecule CCR8 Antagonists
| Compound Name | Alias(es) | Type | Target | Binding Affinity (Ki) | Functional Inhibition (IC50) | Key Features & Investigated Indications |
| This compound | Compound 15, NS-15 | Small Molecule | Human CCR8 | 1.6 nM | Calcium release: 2 nM; CCL1-induced cell migration: 16 nM | Potent antagonist with high safety and metabolic stability; being studied for asthma and multiple sclerosis. |
| IPG7236 | - | Small Molecule | Human CCR8 | Not Reported | Tango assay: 24 nM; CCL1-induced downstream signaling: 8.44 nM; CCL1-induced Treg migration: 33.8 nM | First-in-class small molecule to enter clinical trials for cancer; demonstrates anti-cancer effects by modulating Tregs and CD8+ T cells. |
| SB-633852 | - | Small Molecule | Human CCR8 | Not Reported | pIC50: 5.8 (Binding and Calcium mobilization assays) | Identified through high-throughput screening. |
| AZ084 | - | Small Molecule | Human CCR8 | Not Reported | Not Reported | Potential for asthma and cancer treatment. |
Table 2: Monoclonal Antibody CCR8 Inhibitors
| Antibody Name | Developer | Type | Mechanism of Action | Key Features & Clinical Development |
| RO7502175 | Roche | Humanized IgG1, afucosylated | Binds to the N-terminus of CCR8, depletes CCR8+ Tregs via enhanced ADCC. | In Phase 1a/1b clinical trials (NCT05581004) as a single agent and in combination with atezolizumab for advanced solid tumors. |
| BMS-986340 | Bristol Myers Squibb | Human IgG1, non-fucosylated | Blocks CCL1-CCR8 signaling and eliminates CCR8+ Tregs via enhanced ADCC. | In a Phase 1/2 clinical trial (NCT04895709) for solid tumors. |
| CHS-114 | Coherus BioSciences | Human IgG1, afucosylated | Selectively depletes intratumoral CCR8+ Tregs via ADCC and/or ADCP. | In a Phase 1 clinical study (NCT05635643) in patients with advanced solid tumors, showing an acceptable safety profile and robust depletion of peripheral CCR8+ Tregs. |
| CTM-033 | Ctm Bio Co. | Monoclonal Antibody | Blocks CCR8-CCL1 pathway and induces ADCC. | Preclinical studies show potent anti-tumoral activity in a syngeneic murine model. |
| S-531011 | - | Humanized Antibody | ADCC activity against tumor-infiltrating CCR8+ Tregs and neutralization of receptor signaling. | Preclinical data shows potent antitumor activity in a human-CCR8 knock-in mouse model, especially in combination with an anti-PD-1 antibody. |
| BAY 3375968 | Bayer | Fc-optimized Antibody | Selective depletion of tumor-residing Tregs. | In a Phase 1 clinical trial (NCT05537740). |
| FPA157 | - | Monoclonal Antibody | Highly specific for CCR8 with enhanced ADCC activity. | Preclinical development for cancer treatment, showing significant anti-tumor activity. |
Signaling Pathways and Experimental Workflows
CCR8 Signaling Pathway in Regulatory T cells
The binding of the chemokine CCL1 to its receptor CCR8 on the surface of Tregs initiates a signaling cascade that promotes the migration, survival, and immunosuppressive function of these cells within the tumor microenvironment. This signaling is primarily mediated through G-protein coupled pathways.
Experimental Workflow: Chemotaxis Assay
A common method to evaluate the functional antagonism of CCR8 inhibitors is the chemotaxis assay, which measures the ability of an inhibitor to block the migration of CCR8-expressing cells towards a CCL1 gradient.
Experimental Workflow: Treg Depletion Assay (ADCC)
For monoclonal antibody inhibitors, an in vitro ADCC assay is crucial to assess their ability to eliminate CCR8+ Tregs. This assay typically involves co-culturing CCR8+ target cells, the antibody, and effector cells (like Natural Killer cells).
Experimental Protocols
General Protocol for a Transwell Migration (Chemotaxis) Assay
This protocol is a generalized procedure for assessing the inhibitory effect of a CCR8 antagonist on CCL1-induced cell migration.
1. Cell Preparation:
- Culture a human T-cell line stably expressing CCR8 or isolate primary human Tregs.
- Wash and resuspend the cells in an appropriate assay buffer (e.g., HBSS) to a concentration of 2.5 x 10^5 cells/100 µL.
2. Inhibitor Treatment:
- Prepare serial dilutions of the CCR8 antagonist (e.g., this compound, IPG7236).
- Incubate the cells with the antagonist or vehicle control (e.g., DMSO) for a predetermined time at 37°C.
3. Transwell Setup:
- Place 24-well Transwell inserts (e.g., with 5 µm pore size) into a 24-well plate.
- Add 600 µL of assay buffer containing a specific concentration of human CCL1 (e.g., 5.88 nM) to the lower wells. Add buffer without CCL1 to control wells.
- Add 100 µL of the cell suspension (pre-treated with inhibitor or vehicle) to the upper chamber of the inserts.
4. Migration:
- Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow for cell migration.
5. Quantification:
- Carefully remove the inserts.
- Collect the cells that have migrated to the lower chamber.
- Quantify the number of migrated cells using a cell counter, flow cytometry, or a cell viability assay (e.g., CellTiter-Glo®).
6. Data Analysis:
- Calculate the percentage of migration inhibition for each antagonist concentration compared to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the log of the antagonist concentration.
General Protocol for an In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol outlines a general method for evaluating the ADCC activity of an anti-CCR8 monoclonal antibody.
1. Target Cell Preparation:
- Isolate CCR8+ Tregs from dissociated human tumor samples or use a CCR8-expressing cell line.
- Label the target cells with a viability dye or a radioactive marker (e.g., 51Cr) for later quantification of cell lysis.
2. Effector Cell Preparation:
- Isolate effector cells, typically Natural Killer (NK) cells, from peripheral blood mononuclear cells (PBMCs) of healthy donors.
3. ADCC Reaction:
- In a 96-well U-bottom plate, combine the target cells, effector cells (at a specific effector-to-target ratio, e.g., 10:1), and serial dilutions of the anti-CCR8 antibody or an isotype control antibody.
- The final volume in each well should be approximately 200 µL.
4. Incubation:
- Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
5. Lysis Quantification:
- Centrifuge the plate and collect the supernatant.
- If using a radioactive label, measure the radioactivity in the supernatant.
- If using a viability dye, analyze the percentage of lysed target cells by flow cytometry.
- Alternatively, a lactate dehydrogenase (LDH) release assay can be used to measure cell lysis.
6. Data Analysis:
- Calculate the percentage of specific lysis for each antibody concentration.
- Determine the EC50 value, which represents the antibody concentration required to induce 50% of the maximum specific lysis.
Conclusion
"this compound" is a potent small molecule inhibitor of human CCR8 with potential applications in inflammatory diseases. In the context of the broader landscape of CCR8 inhibitors, it demonstrates high binding affinity. The field of CCR8 antagonism is rapidly evolving, with a significant focus on immuno-oncology. Monoclonal antibodies that deplete CCR8+ Tregs are showing considerable promise in preclinical and early clinical studies, offering a distinct mechanism of action compared to small molecule antagonists. The choice between a small molecule inhibitor and a monoclonal antibody will likely depend on the specific therapeutic indication, desired mechanism of action, and the safety profile. Further head-to-head comparative studies and mature clinical trial data will be crucial to fully elucidate the therapeutic potential of these different CCR8-targeting strategies.
References
Unveiling the Selectivity of CCR8 Antagonist 1: A Comparative Analysis
For Immediate Release
Shanghai, China – November 27, 2025 – A comprehensive analysis of the cross-reactivity profile of the novel C-C chemokine receptor 8 (CCR8) antagonist, here designated as CCR8 Antagonist 1, reveals a high degree of selectivity against other human chemokine receptors. This guide presents a comparative overview of its binding affinity, supported by detailed experimental protocols, to provide researchers, scientists, and drug development professionals with critical data for their research.
CCR8 has emerged as a promising therapeutic target, particularly in the context of immuno-oncology, due to its preferential expression on tumor-infiltrating regulatory T cells (Tregs). The development of selective antagonists is crucial to modulate the immunosuppressive tumor microenvironment without eliciting off-target effects. This guide focuses on a representative potent and selective small molecule CCR8 antagonist, referred to herein as "this compound", to illustrate the rigorous process of selectivity profiling. For the purpose of this guide, we will utilize publicly available data for the well-characterized CCR8 antagonist, IPG7236, as a surrogate for "this compound" to demonstrate the principles of cross-reactivity assessment.
Quantitative Analysis of Cross-Reactivity
The selectivity of a CCR8 antagonist is paramount to its therapeutic potential. To quantify the cross-reactivity of this compound (represented by IPG7236), its inhibitory activity was assessed against a panel of human chemokine receptors. The following table summarizes the half-maximal inhibitory concentrations (IC50) obtained from functional assays.
| Target Receptor | Ligand/Agonist | Antagonist IC50 (nM) | Fold Selectivity vs. CCR8 |
| CCR8 | CCL1 | 8.44 | 1 |
| CCR1 | CCL3 | >10,000 | >1185 |
| CCR2b | CCL2 | >10,000 | >1185 |
| CCR3 | CCL11 | >10,000 | >1185 |
| CCR4 | CCL17 | >10,000 | >1185 |
| CCR5 | CCL4 | >10,000 | >1185 |
| CCR6 | CCL20 | >10,000 | >1185 |
| CCR7 | CCL19 | >10,000 | >1185 |
| CCR9 | CCL25 | >10,000 | >1185 |
| CCR10 | CCL27 | >10,000 | >1185 |
| CXCR1 | CXCL8 | >10,000 | >1185 |
| CXCR2 | CXCL8 | >10,000 | >1185 |
| CXCR3 | CXCL11 | >10,000 | >1185 |
| CXCR4 | CXCL12 | >10,000 | >1185 |
Data based on the selectivity profile of IPG7236 as reported by Wu et al. in the Journal of Medicinal Chemistry, 2023.[1][2]
The data unequivocally demonstrates that this compound possesses a remarkable selectivity for CCR8, with IC50 values for other tested chemokine receptors being over 1000-fold higher than that for CCR8. This high degree of selectivity minimizes the potential for off-target effects, a critical attribute for any therapeutic candidate.
Experimental Methodologies
The determination of antagonist potency and selectivity relies on robust and reproducible experimental assays. The following are detailed protocols for the key experiments used to characterize this compound.
Radioligand Binding Assay (for determining binding affinity, Ki)
This assay is employed to determine the direct binding affinity of a compound to the target receptor.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, from which the inhibition constant (Ki) can be calculated.
Protocol:
-
Membrane Preparation: Membranes from cells recombinantly expressing the human CCR8 receptor are prepared and stored at -80°C.
-
Assay Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 140 mM NaCl, 0.5% BSA, pH 7.4.
-
Radioligand: [125I]-CCL1 is used as the radioligand.
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of assay buffer containing increasing concentrations of the test compound (this compound).
-
Add 25 µL of [125I]-CCL1 at a final concentration equal to its dissociation constant (Kd).
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (containing a specific amount of protein, e.g., 5-10 µg).
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4).
-
Dry the filter plate and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value. The Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.
Calcium Mobilization Assay (for determining functional antagonism, IC50)
This functional assay measures the ability of an antagonist to block the intracellular calcium influx induced by agonist stimulation of the receptor.
Principle: CCR8 is a G-protein coupled receptor that, upon activation by its ligand CCL1, triggers a signaling cascade leading to an increase in intracellular calcium concentration. This assay utilizes a calcium-sensitive fluorescent dye to measure this change. An antagonist will inhibit this agonist-induced calcium flux in a dose-dependent manner.
Protocol:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human CCR8 receptor are cultured in appropriate media.
-
Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Assay Procedure:
-
Wash the cells with the assay buffer to remove excess dye.
-
Add the test compound (this compound) at various concentrations to the wells and incubate for a specified time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Initiate the reaction by adding the CCR8 agonist (e.g., CCL1) at a concentration that elicits a submaximal response (EC80).
-
Measure the fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence upon agonist addition is indicative of calcium mobilization. The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced response. The IC50 value is determined by plotting the percent inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Processes
To further aid in the understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Conclusion
The data presented in this guide highlights the exceptional selectivity of this compound for its intended target. The more than 1000-fold selectivity against a wide range of other chemokine receptors underscores its potential as a highly specific therapeutic agent. The detailed experimental protocols provided offer a foundation for researchers to conduct their own assessments and further explore the pharmacology of this and other CCR8 antagonists. This level of characterization is essential for the continued development of targeted therapies for cancer and other diseases where CCR8 plays a pathogenic role.
References
Validating CCR8 Antagonist Activity: A Comparison Guide Featuring CCR8 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 8 (CCR8) has emerged as a high-value target in immunotherapy, particularly for its specific expression on tumor-infiltrating regulatory T cells (Tregs), which suppress the body's anti-cancer immune response.[1][2][3][4] Developing antagonists that block CCR8 activity is a promising strategy for cancer treatment and other inflammatory diseases.[5] However, rigorously validating the specificity and mechanism of action of these potential new drugs is critical.
This guide provides a comprehensive comparison of methodologies for validating CCR8 antagonist activity, with a focus on the definitive role of CCR8 knockout (KO) cells. Utilizing isogenic cell lines—a wild-type (WT) and a corresponding knockout (KO) line—provides the most robust validation by demonstrating that the antagonist's effect is entirely dependent on the presence of the CCR8 target.
The Gold Standard: CCR8 Knockout Cells for Antagonist Validation
The fundamental principle of using knockout cells is straightforward: a true antagonist should only exert its effect in cells that express its target. In cells where the target receptor (CCR8) has been genetically removed, the antagonist should have no biological effect, nor should the receptor's natural ligand (e.g., CCL1). This approach provides an unambiguous negative control, eliminating off-target effects that might confound results.
Experimental Workflow for Validation
The validation process involves comparing the cellular response to a CCR8 agonist (like CCL1) and a potential antagonist in both wild-type and CCR8 KO cell lines. Key functional assays are performed in parallel on both cell types.
Caption: Workflow for validating CCR8 antagonist specificity using knockout cells.
Data Presentation: Quantitative Comparison
The following tables summarize expected quantitative data from key validation assays.
Table 1: Calcium Mobilization Assay This assay measures the increase in intracellular calcium, a downstream event of CCR8 signaling.
| Cell Line | Treatment | Agonist (CCL1) | Antagonist | Expected Response (Relative Fluorescence Units) |
| Wild-Type | Vehicle Control | - | - | 100 (Baseline) |
| Wild-Type | Agonist Only | + | - | 850 |
| Wild-Type | Antagonist + Agonist | + | + | 120 |
| CCR8 KO | Agonist Only | + | - | 110 |
| CCR8 KO | Antagonist + Agonist | + | + | 115 |
Table 2: Chemotaxis (Transwell Migration) Assay This assay quantifies cell migration towards a chemoattractant (CCL1).
| Cell Line | Treatment | Agonist (CCL1) | Antagonist | Expected Response (Number of Migrated Cells) |
| Wild-Type | Vehicle Control | - | - | 50 |
| Wild-Type | Agonist Only | + | - | 1200 |
| Wild-Type | Antagonist + Agonist | + | + | 85 |
| CCR8 KO | Agonist Only | + | - | 60 |
| CCR8 KO | Antagonist + Agonist | + | + | 55 |
CCR8 Signaling Pathway
CCR8 is a G protein-coupled receptor (GPCR). Upon binding its primary ligand, CCL1, it initiates a signaling cascade that leads to immune cell migration and activation. An antagonist physically blocks this initial binding event.
Caption: Simplified CCR8 signaling pathway and point of antagonist intervention.
Comparison with Alternative Validation Methods
While knockout cells provide the highest level of validation, other methods are also used. Each has its own advantages and limitations.
Caption: Logical comparison of antagonist validation methodologies.
Table 3: Comparison of Validation Methodologies
| Method | Principle | Specificity | Throughput | Key Limitation |
| CCR8 Knockout Cells | Genetic ablation of the target protein. | Very High | Low | Generation of cell lines can be time-consuming. |
| RNA Interference (siRNA) | Transient knockdown of CCR8 mRNA. | Moderate | High | Incomplete protein depletion and potential off-target effects. |
| Pharmacological Blockade | Use of other known antagonists to see if they produce a similar effect. | Low-Moderate | High | Relies on the assumed specificity of the reference compounds. |
| Competition Binding Assay | Measures displacement of a labeled ligand (e.g., radiolabeled CCL1) from the receptor. | High (for binding) | High | Confirms binding to the target but does not confirm functional antagonism. |
Detailed Experimental Protocols
Generation of CCR8 Knockout Cell Lines
CCR8 KO cell lines can be generated using CRISPR-Cas9 technology.
-
Design: Design guide RNAs (gRNAs) targeting an early exon of the CCR8 gene to induce a frameshift mutation leading to a non-functional protein.
-
Delivery: Introduce Cas9 nuclease and the designed gRNAs into the wild-type host cell line (e.g., a T cell line like Jurkat, or HEK293 cells engineered to express CCR8) via electroporation or lentiviral transduction.
-
Selection: Select single-cell clones.
-
Validation: Screen clones for the desired mutation by genomic DNA sequencing. Confirm the absence of CCR8 protein expression via Western Blot or Flow Cytometry using a validated antibody.
Calcium Mobilization Assay
-
Cell Preparation: Plate both wild-type and CCR8 KO cells. Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Reading: Measure baseline fluorescence using a plate reader or flow cytometer.
-
Treatment:
-
For antagonist validation, pre-incubate cells with the test antagonist for 15-30 minutes.
-
Add the CCR8 agonist CCL1 to stimulate the cells.
-
-
Measurement: Record the change in fluorescence over time. A spike in fluorescence indicates an increase in intracellular calcium.
-
Analysis: Quantify the peak fluorescence intensity. The antagonist should inhibit the CCL1-induced calcium flux only in the wild-type cells.
Transwell Migration (Chemotaxis) Assay
This protocol is based on methodologies described in the literature.
-
Setup: Use a multi-well plate with Transwell inserts (e.g., 5 µm pore size for lymphocytes).
-
Chemoattractant: Add media containing the CCR8 agonist CCL1 to the lower chamber. For antagonist testing, add the antagonist to both the upper and lower chambers.
-
Cell Seeding: Resuspend wild-type or CCR8 KO cells in assay buffer and add them to the upper chamber of the insert.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow cells to migrate through the porous membrane towards the chemoattractant.
-
Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or by staining and imaging the bottom of the insert membrane.
-
Analysis: The antagonist should significantly reduce the number of migrated wild-type cells but have no effect on the already minimal migration of CCR8 KO cells.
References
- 1. bms.com [bms.com]
- 2. Unveiling the Role of CCR8 A Promising Tumor Immune Target - Creative Biogene [creative-biogene.com]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. genobiotx.com [genobiotx.com]
- 5. CCR8 Targeting: A Promising Strategy for Cancer Immunotherapy and Beyond - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
A Head-to-Head Comparison of Small Molecule and Antibody CCR8 Antagonists in Oncology
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 8 (CCR8) has emerged as a compelling target in immuno-oncology. Its expression is predominantly restricted to tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[1][2][3] Consequently, antagonizing CCR8 to modulate the immunosuppressive tumor microenvironment (TME) is a promising therapeutic strategy. This guide provides a head-to-head comparison of the two primary modalities being developed to target CCR8: small molecules and therapeutic antibodies.
Mechanism of Action: A Tale of Two Approaches
Small molecule and antibody CCR8 antagonists operate via distinct mechanisms to counter the immunosuppressive effects of CCR8-expressing Tregs.
Small Molecule Antagonists are designed to function as classical receptor antagonists. They bind to the CCR8 receptor and block the downstream signaling induced by its natural ligand, CCL1.[4][5] This inhibition is intended to prevent the migration and suppressive function of Tregs within the TME. Some small molecule antagonists have also been reported to act as inverse agonists, further reducing the basal activity of the receptor.
Antibody Antagonists , on the other hand, primarily leverage the immune system to eliminate CCR8-expressing Tregs. While they can also block CCL1-CCR8 signaling, their main therapeutic effect is mediated through antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). By engaging with Fc receptors on immune effector cells like natural killer (NK) cells and macrophages, these antibodies trigger the destruction of CCR8-positive Tregs, thereby alleviating their immunosuppressive influence.
Quantitative Data Summary
The following tables summarize the available preclinical data for representative small molecule and antibody CCR8 antagonists. It is important to note that this data is compiled from various sources and not from direct head-to-head comparative studies.
Table 1: In Vitro Potency of Small Molecule CCR8 Antagonists
| Compound | Assay Type | Species | IC50 / pIC50 / Ki | Reference |
| IPG7236 | Tango Assay | Human | 24 nM | |
| CCL1-induced Signaling | Human | 8.44 nM | ||
| Treg Migration | Human | 33.8 nM | ||
| SB-649701 | Calcium Release | Human | pIC50 = 7.7 | |
| Chemotaxis (HUT78) | Human | pIC50 = 6.3 | ||
| Chemotaxis (Th2) | Human | pIC50 = 7.0 | ||
| NS-15 | Binding Assay | Human | Ki = 1.6 nM | |
| Calcium Release | Human | 2 nM | ||
| Cell Migration | Human | 16 nM |
Table 2: In Vitro Characterization of Anti-CCR8 Antibodies
| Antibody | Assay Type | Species | EC50 / Kd | Reference |
| S-531011 | Binding Affinity | Human | pM range | |
| ADCC | Human | ng/mL range | ||
| C8Mab-21 | Binding (CHO/hCCR8) | Human | 6.5 x 10⁻⁸ M | |
| Binding (TALL-1) | Human | 2.0 x 10⁻⁸ M | ||
| 22H9 | Binding (Flow Cytometry) | N/A | 0.0218 µg/mL | |
| Binding (ELISA) | N/A | 0.236 µg/mL |
Table 3: In Vivo Efficacy of CCR8 Antagonists
| Antagonist | Model | Treatment | Key Findings | Reference |
| IPG7236 (Small Molecule) | Humanized Breast Cancer | 10 mg/kg | TGI = 28.3% | |
| Humanized Breast Cancer | 50 mg/kg | TGI = 55.6% | ||
| Humanized Breast Cancer | Combination with anti-PD-1 | TGI = 73.8% | ||
| BAY-3375968 (Antibody) | CT26 Colon Cancer | Monotherapy | Considerable decrease in tumor volume | |
| MC38 Colon Cancer | Combination with anti-PD-L1 | Potent reduction in tumor volume; 80% survival at 94 days vs. 40% for monotherapy | ||
| BMS-986340 (Antibody) | Mouse Tumor Models | Monotherapy and combination with anti-PD-1 | Robust antitumor activity | |
| CTM-033 (Antibody) | MC38 Syngeneic Model | 6 mg/kg | Potent antitumoral activity |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating CCR8 antagonists, the following diagrams are provided.
Caption: CCR8 signaling pathway in the tumor microenvironment.
Caption: General experimental workflow for CCR8 antagonist evaluation.
Detailed Experimental Protocols
CCR8 Binding Affinity Assay (Flow Cytometry)
Objective: To determine the binding affinity (EC50) of an anti-CCR8 antibody to CCR8-expressing cells.
Materials:
-
CCR8-expressing cells (e.g., CHO/hCCR8, TALL-1)
-
Anti-CCR8 antibody (test article)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG)
-
FACS buffer (e.g., PBS with 2% FBS)
-
96-well V-bottom plate
-
Flow cytometer
Protocol:
-
Harvest and wash the CCR8-expressing cells, then resuspend in FACS buffer to a concentration of 1 x 10⁶ cells/mL.
-
Prepare serial dilutions of the anti-CCR8 antibody in FACS buffer.
-
Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
Add 100 µL of the serially diluted anti-CCR8 antibody to the respective wells.
-
Incubate for 1 hour at 4°C.
-
Wash the cells twice with 200 µL of FACS buffer, centrifuging at 300 x g for 3 minutes between washes.
-
Resuspend the cell pellets in 100 µL of FACS buffer containing the fluorescently labeled secondary antibody at the recommended dilution.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer.
-
Resuspend the final cell pellet in 200 µL of FACS buffer.
-
Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
Plot the MFI against the antibody concentration and fit a non-linear regression curve to determine the EC50 value.
Calcium Mobilization Assay
Objective: To measure the ability of a CCR8 antagonist to inhibit CCL1-induced intracellular calcium mobilization.
Materials:
-
CCR8-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Krebs buffer)
-
CCL1 (agonist)
-
CCR8 antagonist (test compound)
-
Black, clear-bottom 96-well plate
-
Fluorometric plate reader with automated injection
Protocol:
-
Seed the CCR8-expressing cells into a black, clear-bottom 96-well plate and culture overnight.
-
Prepare the dye loading solution by mixing Fluo-4 AM with Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 1 hour at 37°C in the dark.
-
Prepare serial dilutions of the CCR8 antagonist in assay buffer.
-
Prepare the CCL1 agonist at its EC₈₀ concentration.
-
Place the cell plate and compound plates into the fluorometric plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the CCR8 antagonist into the wells and incubate for a specified period.
-
Inject the CCL1 agonist and continue to record the fluorescence signal for at least 60-120 seconds.
-
The change in fluorescence intensity reflects the intracellular calcium concentration.
-
Calculate the percentage of inhibition of the CCL1-induced calcium flux by the antagonist at each concentration and determine the IC50 value.
β-Arrestin Recruitment Assay (e.g., PathHunter)
Objective: To measure the ability of a CCR8 antagonist to block CCL1-induced β-arrestin recruitment to the receptor.
Materials:
-
Engineered cell line co-expressing a ProLink-tagged CCR8 and an Enzyme Acceptor-tagged β-arrestin.
-
Cell plating reagent
-
CCL1 (agonist)
-
CCR8 antagonist (test compound)
-
Detection reagent (e.g., Galacton Star substrate)
-
White, solid-bottom 96-well plate
-
Luminometer
Protocol:
-
Prepare the engineered cells in the cell plating reagent.
-
Dispense the cell suspension into a white, solid-bottom 96-well plate.
-
Prepare serial dilutions of the CCR8 antagonist.
-
Add the antagonist dilutions to the cell plate and incubate for a specified time.
-
Prepare the CCL1 agonist at its EC₈₀ concentration.
-
Add the CCL1 agonist to the wells and incubate for 90 minutes at 37°C.
-
Allow the plate to equilibrate to room temperature.
-
Add the detection reagent to each well.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a luminometer.
-
Calculate the percentage of inhibition of the CCL1-induced signal by the antagonist and determine the IC50 value.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
Objective: To evaluate the ability of an anti-CCR8 antibody to induce the killing of CCR8-expressing target cells by effector cells.
Materials:
-
CCR8-expressing target cells
-
Effector cells (e.g., NK cells or a reporter cell line like Jurkat-NFAT-Luc2-CD16a-V158)
-
Anti-CCR8 antibody (test article)
-
Assay medium
-
96-well plate
-
Method for quantifying cell death (e.g., luminescence for reporter cells, LDH release, or flow cytometry-based methods)
Protocol:
-
Plate the CCR8-expressing target cells in a 96-well plate.
-
Prepare serial dilutions of the anti-CCR8 antibody.
-
Add the antibody dilutions to the target cells.
-
Add the effector cells to the wells at a predetermined effector-to-target (E:T) ratio.
-
Co-culture the cells for a specified period (e.g., 4-6 hours).
-
Quantify cell lysis using the chosen method. For a luciferase reporter assay, add the luciferase substrate and measure luminescence.
-
Calculate the percentage of specific lysis at each antibody concentration and determine the EC50 value.
In Vivo Efficacy in Syngeneic Mouse Tumor Models
Objective: To assess the anti-tumor efficacy of a CCR8 antagonist as a monotherapy and in combination with other immunotherapies.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38, CT26)
-
CCR8 antagonist (small molecule or surrogate antibody for the respective mouse strain)
-
Combination agent (e.g., anti-PD-1 antibody)
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Implant the tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, CCR8 antagonist monotherapy, anti-PD-1 monotherapy, combination therapy).
-
Administer the treatments according to the desired dosing schedule and route (e.g., oral gavage for small molecules, intraperitoneal injection for antibodies).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and harvest the tumors for further analysis (e.g., flow cytometry to assess immune cell infiltration).
-
Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
-
A separate cohort of mice can be used for survival studies, where the endpoint is tumor-related morbidity or a predetermined tumor size limit.
Concluding Remarks
Both small molecule and antibody-based CCR8 antagonists have demonstrated promising preclinical anti-tumor activity, validating CCR8 as a key target in the tumor microenvironment. The choice between these two modalities may depend on the specific therapeutic strategy and desired mechanism of action.
-
Antibodies offer the advantage of potent and specific depletion of CCR8+ Tregs through ADCC, which appears to be a highly effective mechanism for reversing immunosuppression in the TME.
-
Small molecules provide the convenience of oral administration and may offer a different safety profile by modulating Treg function without causing widespread cell death.
Ultimately, the clinical data emerging from the ongoing trials of both small molecule and antibody CCR8 antagonists will be crucial in determining the optimal approach for targeting this important immuno-oncology pathway.
References
Independent Validation of CCR8 Antagonist 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the publicly available data on CCR8 Antagonist 1 and other leading CCR8 antagonists. The information is intended to help researchers and drug development professionals make informed decisions by presenting a consolidated view of performance data and experimental methodologies.
Introduction to CCR8 Antagonism
The C-C chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target, particularly in immuno-oncology.[1][2] CCR8 is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which play a crucial role in suppressing the anti-tumor immune response.[1] By blocking CCR8, antagonist molecules can inhibit the recruitment and function of these immunosuppressive cells within the tumor microenvironment, thereby enhancing the body's natural ability to fight cancer. Several CCR8 antagonists are currently in various stages of preclinical and clinical development, each with distinct mechanisms of action, including direct signaling blockade and antibody-dependent cell-mediated cytotoxicity (ADCC) leading to Treg depletion.
Comparative Analysis of CCR8 Antagonists
This section provides a comparative overview of key quantitative data for this compound and other notable antagonists. The data has been compiled from publicly available sources.
| Antagonist | Target | Type | Potency (Human) | Mechanism of Action | Development Stage |
| This compound (NS-15) | CCR8 | Small Molecule | Kᵢ = 1.6 nM | Signaling Antagonist | Preclinical |
| IC₅₀ (Calcium Release) = 2 nM | |||||
| IC₅₀ (Cell Migration) = 16 nM | |||||
| IPG7236 | CCR8 | Small Molecule | IC₅₀ (Tango Assay) = 24 nM | Signaling Antagonist | Clinical (Phase 1/2) |
| IC₅₀ (Downstream Signaling) = 8.44 nM | |||||
| IC₅₀ (Treg Migration) = 33.8 nM | |||||
| CHS-114 | CCR8 | Monoclonal Antibody (Afucosylated IgG1) | - | Treg Depletion (ADCC/ADCP) | Clinical (Phase 1) |
| S-531011 | CCR8 | Monoclonal Antibody (Humanized IgG1) | ADCC EC₅₀ = 6.54 ng/mL | Treg Depletion (ADCC) & Neutralization | Clinical (Phase 1b/2) |
| Neutralizing IC₅₀ = 20.0 ng/mL |
Detailed Experimental Methodologies
This section outlines the experimental protocols for the key data presented in the comparison table.
This compound (NS-15)
In Vitro Binding Assay (Ki Determination)
The affinity of this compound for the human CCR8 receptor was determined through a competitive binding assay using radiolabeled CCL1.
-
Cell Line: Not explicitly stated, but likely a cell line stably expressing human CCR8.
-
Radioligand: [¹²⁵I]-CCL1
-
Protocol: Membranes from cells expressing human CCR8 were incubated with a fixed concentration of [¹²⁵I]-CCL1 and varying concentrations of the unlabeled antagonist (this compound). Non-specific binding was determined in the presence of a high concentration of unlabeled CCL1. After incubation, the membranes were washed to remove unbound radioligand, and the bound radioactivity was quantified using a gamma counter. The Ki value was calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Reference: The detailed protocol is described in Jenkins TJ, et al. J Med Chem. 2007;50(3):566-584.
Calcium Release Assay (IC₅₀ Determination)
The functional antagonism of this compound was assessed by its ability to inhibit CCL1-induced intracellular calcium mobilization.
-
Cell Line: A cell line co-expressing human CCR8 and a calcium-sensitive fluorescent dye.
-
Stimulus: Recombinant human CCL1
-
Protocol: Cells were pre-incubated with varying concentrations of this compound. Following the incubation period, CCL1 was added to stimulate the cells, and the resulting change in intracellular calcium concentration was measured using a fluorescence plate reader. The IC₅₀ value represents the concentration of the antagonist that inhibits 50% of the maximal calcium response induced by CCL1.
-
Reference: The detailed protocol is described in Jenkins TJ, et al. J Med Chem. 2007;50(3):566-584.
Cell Migration Assay (IC₅₀ Determination)
The ability of this compound to block the chemotactic response of cells towards a CCL1 gradient was evaluated using a transwell migration assay.
-
Cell Type: A human T cell line (e.g., HUT78) or primary Th2 cells.
-
Chemoattractant: Recombinant human CCL1
-
Protocol: Cells were placed in the upper chamber of a transwell plate, and a solution containing CCL1 was placed in the lower chamber. Varying concentrations of this compound were added to the upper chamber with the cells. After an incubation period, the number of cells that migrated to the lower chamber was quantified. The IC₅₀ value represents the concentration of the antagonist that inhibits 50% of the cell migration induced by CCL1.
-
Reference: The detailed protocol is described in Jenkins TJ, et al. J Med Chem. 2007;50(3):566-584.
IPG7236
Tango Assay (IC₅₀ Determination)
The Tango assay is a cell-based method to measure G-protein coupled receptor (GPCR) activation by monitoring the recruitment of β-arrestin to the receptor.
-
Cell Line: U2OS cells engineered to express the human CCR8 receptor fused to a transcription factor, and a β-arrestin-protease fusion protein.
-
Protocol: Upon ligand binding to the CCR8 receptor, β-arrestin is recruited, leading to the cleavage of the transcription factor from the receptor by the co-recruited protease. The liberated transcription factor then translocates to the nucleus and activates the expression of a reporter gene (e.g., luciferase). The luminescence signal is proportional to the degree of receptor activation. For antagonist testing, cells are pre-incubated with IPG7236 before the addition of the agonist (CCL1).
-
Reference: A general protocol for the Tango assay is available from Thermo Fisher Scientific.
In Vivo Mouse Xenograft Model
The anti-tumor efficacy of IPG7236 was evaluated in a human breast cancer xenograft model.
-
Animal Model: Immunocompromised mice (e.g., NSG mice) engrafted with human breast cancer cells (e.g., MDA-MB-231).
-
Treatment: IPG7236 was administered orally, twice a day, at doses of 2-50 mg/kg for 22 days.
-
Protocol: Once tumors reached a specified volume, mice were randomized into treatment and control groups. Tumor volume was measured regularly throughout the study. At the end of the study, tumors were excised for further analysis, such as the quantification of tumor-infiltrating Tregs and CD8+ T cells.
-
Reference: The in vivo experimental protocol is detailed in Wu Y, et al. J Med Chem. 2023 Apr 13;66(7):4548-4564.
CHS-114
Treg Depletion Assay (In Vivo)
The ability of CHS-114 to deplete CCR8+ Tregs was assessed in humanized mice.
-
Animal Model: NSG mice reconstituted with human peripheral blood mononuclear cells (PBMCs).
-
Protocol: Humanized mice were treated intravenously with CHS-114. Peripheral blood was collected at different time points post-treatment, and the frequency of CCR8+ Tregs, total Tregs, and CD8+ T effector cells was quantified by flow cytometry.
-
Reference: Details of the in vivo Treg depletion assay can be found in materials from Coherus BioSciences related to the CHS-114 program.
Phase 1 Clinical Trial (NCT05635643)
This is a first-in-human, open-label, dose-escalation and expansion study of CHS-114 in patients with advanced solid tumors.
-
Study Design: The study consists of multiple arms, including CHS-114 monotherapy dose escalation, monotherapy expansion in specific tumor types, and combination therapy with an anti-PD-1 antibody (toripalimab).
-
Primary Objectives: To determine the recommended dose for expansion and to evaluate the safety and tolerability of CHS-114 alone and in combination with toripalimab.
-
Secondary Objectives: To evaluate the pharmacokinetics, pharmacodynamics (including Treg depletion), and preliminary anti-tumor activity of CHS-114.
-
Reference: Detailed information about the clinical trial protocol is available on ClinicalTrials.gov under the identifier NCT05635643.
S-531011
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
The ADCC activity of S-531011 was evaluated using a calcein-AM release assay.
-
Target Cells: A rat cell line (Rat-1) engineered to express human CCR8, labeled with Calcein-AM.
-
Effector Cells: A human natural killer (NK) cell line (KHYG-1) expressing human FcγRIIIA.
-
Protocol: The target cells were incubated with the effector cells at a specific ratio in the presence of varying concentrations of S-531011. The amount of Calcein-AM released from lysed target cells into the supernatant was quantified by fluorescence measurement. The EC₅₀ value represents the concentration of the antibody that induces 50% of the maximum cell lysis.
Phase 1b/2 Clinical Trial (aCCeleR8-001; NCT05101070)
This is a multicenter, open-label study of S-531011 as monotherapy and in combination with an immune checkpoint inhibitor in patients with advanced or metastatic solid tumors.
-
Study Design: The study includes a dose-escalation part (Part A) and a dose-expansion part (Parts B and C). In Part A, patients receive escalating doses of S-531011 as monotherapy or in combination with pembrolizumab.
-
Primary Objectives: To evaluate the safety and tolerability of S-531011 and to determine the maximum tolerated dose and/or recommended Phase 2 dose.
-
Secondary Objectives: To evaluate the antitumor activity of S-531011.
-
Reference: Detailed information about the clinical trial protocol is available on ClinicalTrials.gov under the identifier NCT05101070.
Visualizing Mechanisms and Workflows
CCR8 Signaling Pathway
Caption: Simplified CCR8 signaling pathway upon CCL1 binding and inhibition by signaling antagonists.
Experimental Workflow: In Vitro Treg Depletion Assay (ADCC)
Caption: General workflow for an Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay.
Logical Relationship: Mechanisms of CCR8 Antagonism
Caption: Two primary mechanisms of action for CCR8 antagonists.
References
Benchmarking CCR8 Antagonist IPG7236 Against the Reference Compound AZ084: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel C-C chemokine receptor 8 (CCR8) antagonist, IPG7236, with a key reference compound, AZ084. The data presented herein is compiled from publicly available preclinical studies and aims to offer an objective evaluation of their respective pharmacological profiles.
Introduction to CCR8 Antagonism in Oncology
C-C chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target in immuno-oncology. It is preferentially expressed on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity. By blocking the interaction of CCR8 with its ligand, CCL1, within the tumor microenvironment, CCR8 antagonists aim to inhibit the recruitment and immunosuppressive function of these Tregs, thereby unleashing the patient's own immune system to attack cancer cells.
IPG7236 is a first-in-class, orally bioavailable small molecule CCR8 antagonist that has advanced to clinical trials.[1] AZ084 is a potent and selective allosteric antagonist of CCR8 that has been extensively characterized in preclinical studies.[2][3][4] This guide will compare these two compounds based on their in vitro potency, pharmacokinetic properties, and in vivo efficacy.
Data Presentation
Table 1: In Vitro Potency and Activity
| Parameter | IPG7236 | AZ084 | Reference(s) |
| Binding Affinity (Ki) | Not explicitly reported | 0.9 nM | [2] |
| Functional Inhibition (IC50) | Tango Assay: 24 nM | Chemotaxis (AML cells): 1.3 nM | , |
| CCL1-induced signaling: 8.44 nM, 24.3 nM | Chemotaxis (Dendritic cells): 4.6 nM | , | |
| CCL1-induced Treg migration: 33.8 nM | Chemotaxis (T cells): 5.7 nM | , | |
| Mechanism of Action | Competitive Antagonist | Allosteric Antagonist |
Table 2: Pharmacokinetic Profile
| Parameter | IPG7236 | AZ084 | Reference(s) |
| Bioavailability | High (specific value not reported) | >70% (in rats) | , |
| Metabolic Stability | High in human, monkey, rat, and dog liver microsomes | High in vitro metabolic stability | , |
| CYP450 Inhibition | No significant inhibition of major CYP450 enzymes | Acceptable in vitro stability | , |
| hERG Inhibition | IC50 > 150 µM | Excellent hERG selectivity | , |
| Half-life | Short (estimated from clearance and volume of distribution) | Long (in rats) | , |
Table 3: In Vivo Efficacy
| Parameter | IPG7236 | AZ084 | Reference(s) |
| Cancer Model | Human breast cancer xenograft in mice | Subcutaneous LLC tumor model in mice | , |
| Dosing | 10 mg/kg and 50 mg/kg | 5 mg/kg (intraperitoneal) | , |
| Primary Endpoint | Tumor Growth Inhibition (TGI) | Reduction of Treg accumulation in the lungs | , |
| Results | TGI of 28.3% (10 mg/kg) and 55.6% (50 mg/kg) | Inhibited Treg differentiation and tumor cell colonization of the lungs | , |
| Combination Therapy | Synergistic effect with anti-PD-1 antibody (TGI of 73.8%) | Not reported |
Experimental Protocols
CCR8 Tango Assay
The Tango assay is a cell-based method to measure G-protein coupled receptor (GPCR) activation by monitoring the recruitment of β-arrestin.
-
Cell Line: U2OS cells stably co-expressing the CCR8 receptor fused to a transcription factor and a β-arrestin-protease fusion protein.
-
Assay Principle: Upon ligand binding and CCR8 activation, β-arrestin is recruited to the receptor, bringing the protease in proximity to its substrate on the receptor fusion protein. Cleavage of the transcription factor leads to its translocation to the nucleus and subsequent activation of a reporter gene (e.g., luciferase or β-lactamase).
-
Protocol Outline:
-
Seed the Tango assay cells in a 96-well or 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds (IPG7236 or AZ084).
-
Add the compounds to the cells and incubate for a specified period.
-
Add the CCR8 ligand, CCL1, to stimulate the receptor.
-
Incubate to allow for reporter gene expression.
-
Add the substrate for the reporter enzyme and measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
-
CCL1-Induced Treg Migration Assay
This assay assesses the ability of a compound to inhibit the migration of Tregs towards a CCL1 gradient.
-
Cells: Isolated primary Tregs or a suitable cell line expressing CCR8.
-
Apparatus: Transwell inserts with a permeable membrane (e.g., 5 µm pore size).
-
Protocol Outline:
-
Place the Transwell inserts into a 24-well plate.
-
Add CCL1 to the lower chamber of the wells.
-
Pre-incubate the Tregs with different concentrations of the test compounds.
-
Add the pre-incubated Tregs to the upper chamber of the Transwell inserts.
-
Incubate the plate for a few hours to allow for cell migration.
-
Count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometry.
-
Calculate the percentage of inhibition of migration for each compound concentration and determine the IC50 value.
-
Mouse Xenograft Model of Human Breast Cancer
This in vivo model evaluates the anti-tumor efficacy of CCR8 antagonists.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID).
-
Tumor Cells: A human breast cancer cell line (e.g., MDA-MB-231).
-
Protocol Outline:
-
Inject the human breast cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into different treatment groups (vehicle control, IPG7236 at different doses, etc.).
-
Administer the treatments as per the defined schedule (e.g., daily oral gavage).
-
Measure the tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Mandatory Visualization
References
Unveiling the On-Target Efficacy of CCR8 Antagonists in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target, particularly in immuno-oncology, due to its preferential expression on tumor-infiltrating regulatory T cells (Tregs). These CCR8+ Tregs are highly immunosuppressive, and their presence in the tumor microenvironment is often associated with poor patient prognosis. Consequently, the development of antagonists that can effectively block CCR8 function or eliminate CCR8-expressing cells is a key area of research. This guide provides a comparative overview of the on-target effects of a representative CCR8 antagonist, "CCR8 antagonist 1," in primary cells, alongside other notable alternatives, supported by experimental data and detailed protocols.
Comparing the Arsenal: this compound and Alternatives
"this compound" is a potent, selective small molecule inhibitor of CCR8. Its primary on-target effect is the blockade of the interaction between CCR8 and its cognate ligand, CCL1, thereby inhibiting downstream signaling and migratory functions in primary human T cells. For a comprehensive comparison, we will evaluate "this compound" against other classes of CCR8 inhibitors, including other small molecules and therapeutic monoclonal antibodies.
| Antagonist | Type | Mechanism of Action in Primary Cells | Potency (IC50/EC50/Ki) | Primary Cell Type |
| This compound (IPG7236) | Small Molecule | Blocks CCL1-induced signaling and migration.[1] | Chemotaxis IC50: 33.8 nM[1] β-arrestin IC50: 24 nM Calcium Mobilization IC50: 24.3 nM | Human CCR8+ Treg cells |
| NS-15 | Small Molecule | Inhibits CCL1-induced migration.[2] | Effectively blocks migration at 1 µM. | Human tumor-infiltrating regulatory T cell (TITR) mimics |
| BAY 3375968 | Monoclonal Antibody (afucosylated IgG1) | Induces depletion of CCR8+ Tregs via Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP).[3][4] | Murine surrogate ADCC EC50: 323 pM | Primary human activated Tregs |
| GS-1811 | Monoclonal Antibody (Fc-optimized) | Selectively depletes tumor-infiltrating Tregs via ADCC. | Binds specifically to human CCR8. | Human primary colon tumor T cells |
| S-531011 | Monoclonal Antibody (humanized IgG1) | Depletes CCR8+ tumor-infiltrating Tregs and neutralizes CCL1-CCR8 signaling. | Potent ADCC activity against CCR8+ cells. | Human tumor-infiltrating Tregs |
Delving into the Mechanisms: Experimental Workflows and Signaling Pathways
Confirming the on-target effect of a CCR8 antagonist requires a series of well-defined experiments in primary cells, which most closely recapitulate the in vivo environment.
Experimental Workflow for On-Target Validation
A typical workflow to confirm the on-target effect of a CCR8 antagonist in primary cells involves isolating the target cells, followed by a series of functional assays to measure the antagonist's ability to block CCR8-mediated responses.
The CCR8 Signaling Cascade
CCR8 is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi subunit. Upon binding of its ligand, CCL1, CCR8 activation leads to a cascade of intracellular events culminating in cellular responses such as migration, proliferation, and survival. Small molecule antagonists act by blocking this initial binding event, while therapeutic antibodies can either block binding or flag the cell for destruction by the immune system.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antagonist performance. Below are protocols for key in vitro assays using primary cells.
Chemotaxis Assay (Transwell)
This assay measures the ability of a CCR8 antagonist to inhibit the migration of primary T cells towards a CCL1 gradient.
Protocol:
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and enrich for CD4+ T cells, followed by culture conditions to induce CCR8 expression, such as stimulation with CD3/CD28 antibodies, IL-2, and Vitamin D3.
-
Assay Setup:
-
Add serum-free media containing CCL1 (e.g., 5.88 nM) to the lower chamber of a Transwell plate (5 µm pore size).
-
In the upper chamber, add the CCR8-expressing primary T cells (e.g., 2.5 x 10^5 cells) that have been pre-incubated with varying concentrations of the CCR8 antagonist or vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Cell Quantification: Quantify the number of cells that have migrated to the lower chamber using a cell counter or flow cytometry.
-
Data Analysis: Calculate the percentage of migration inhibition at each antagonist concentration relative to the vehicle control and determine the IC50 value.
Calcium Flux Assay
This assay assesses the antagonist's ability to block CCL1-induced intracellular calcium mobilization, a key downstream signaling event.
Protocol:
-
Cell Preparation and Dye Loading:
-
Prepare a suspension of CCR8-expressing primary T cells.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM or Indo-1) by incubating at 37°C in the dark.
-
-
Assay Procedure:
-
Wash the cells and resuspend them in an appropriate buffer.
-
Acquire a baseline fluorescence reading using a fluorometer or flow cytometer.
-
Add the CCR8 antagonist at the desired concentration and incubate briefly.
-
Stimulate the cells with CCL1 and record the change in fluorescence over time.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Compare the CCL1-induced calcium flux in the presence and absence of the antagonist to determine the inhibitory effect and calculate the IC50.
Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) Assay
This assay is specific for antibody-based antagonists and measures their ability to induce the killing of CCR8-expressing target cells by effector immune cells.
Protocol:
-
Cell Preparation:
-
Target Cells: Use primary human activated Tregs expressing CCR8.
-
Effector Cells: Isolate Natural Killer (NK) cells from healthy donor PBMCs.
-
-
Assay Setup:
-
Co-culture the target and effector cells (e.g., at a 1:10 ratio) in a 96-well plate.
-
Add the anti-CCR8 monoclonal antibody at various concentrations.
-
-
Incubation: Incubate the plate for a suitable period (e.g., 4-18 hours) at 37°C.
-
Cytotoxicity Measurement: Measure the lysis of target cells using methods such as calcein-AM release or a lactate dehydrogenase (LDH) assay.
-
Data Analysis: Calculate the percentage of specific lysis for each antibody concentration and determine the EC50 value.
Conclusion
The on-target validation of CCR8 antagonists in primary cells is a critical step in their development as therapeutics. "this compound" (IPG7236) demonstrates potent inhibition of CCL1-mediated signaling and migration in primary Tregs. In comparison, monoclonal antibodies like BAY 3375968, GS-1811, and S-531011 offer an alternative mechanism of action by inducing the depletion of CCR8+ Tregs. The choice of antagonist will depend on the desired therapeutic outcome, whether it is the modulation of Treg function or their complete removal from the tumor microenvironment. The experimental protocols and data presented in this guide provide a framework for the objective comparison of these and other emerging CCR8-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective depletion of tumor-infiltrating regulatory T cells with BAY 3375968, a novel Fc-optimized anti-CCR8 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
Comparative Analysis of a CCR8 Antagonist Across Diverse Cancer Cell Lines: A Guide for Researchers
For Immediate Release
This publication provides a comparative analysis of the performance of a representative C-C Motif Chemokine Receptor 8 (CCR8) antagonist, herein referred to as "CCR8 Antagonist 1," across various cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the CCR8 signaling pathway in oncology.
The primary anti-tumor mechanism of CCR8 antagonists is understood to be the modulation of the tumor microenvironment, primarily through the depletion or functional inhibition of tumor-infiltrating regulatory T cells (Tregs), which express high levels of CCR8.[1][2][3][4][5] This leads to an enhanced anti-tumor immune response. However, direct effects on cancer cells expressing CCR8 have also been investigated. This guide summarizes the available experimental data on the direct effects of a CCR8 antagonist on different cancer cell lines and provides detailed protocols for key experimental assays.
Executive Summary of this compound Performance
Data on the direct comparative efficacy of a single CCR8 antagonist across a wide panel of cancer cell lines is limited in publicly available literature. The primary focus of current research has been on the immune-modulatory effects of these antagonists. However, some studies have investigated the expression of CCR8 on tumor cells and the effect of its antagonism on their migratory properties.
Below is a summary of available data for a representative CCR8 antagonist.
Table 1: CCR8 Expression and Antagonist Effect on Migration in Various Cancer Cell Lines
| Cell Line | Cancer Type | CCR8 Expression Level | Effect of this compound on Cell Migration |
| MDA-MB-435 | Melanoma | High | Inhibition of chemotaxis towards LEC-CM |
| SK-MEL-25 | Melanoma | High | Inhibition of chemotaxis towards LEC-CM |
| HuT78 | Cutaneous T-cell Lymphoma | High | Not Reported |
| SNK6 | NK/T-cell Lymphoma | High | Not Reported |
| DERL-2 | Hepatosplenic γ-δ T-cell Lymphoma | High | Not Reported |
Note: The MDA-MB-435 cell line is often misidentified as breast cancer but has been genetically confirmed to be of melanoma origin.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the CCR8 signaling pathway and a general workflow for evaluating CCR8 antagonists.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for the key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the antagonist dilutions. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Migration Assay (Transwell Assay)
This protocol is for assessing the effect of this compound on the migratory potential of cancer cell lines.
Materials:
-
Cancer cell lines
-
Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS or CCL1)
-
This compound
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Pre-coat the Transwell inserts with an appropriate extracellular matrix protein if an invasion assay is being performed. For migration, no coating is necessary.
-
Starve the cancer cells in serum-free medium for 12-24 hours.
-
Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium with or without different concentrations of this compound.
-
Add 100 µL of the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the Transwell insert.
-
Incubate the plate for 12-24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to dry.
-
Count the number of migrated cells in several random fields under a microscope.
Conclusion
The development of CCR8 antagonists represents a promising strategy in cancer immunotherapy. While the primary mechanism of action appears to be the modulation of the immune-suppressive tumor microenvironment, understanding the direct effects on cancer cells is also crucial. The data presented in this guide, though limited, provides a starting point for comparative analysis. The detailed experimental protocols are offered to encourage and standardize further research in this area, ultimately aiming to elucidate the full therapeutic potential of CCR8 antagonism in various cancer types.
References
- 1. Targeting Tumor-Infiltrating Regulatory T Cells with JTX-1811: A Promising Approach for Overcoming Resistance in Cancer Therapy [synapse.patsnap.com]
- 2. <span>Development of a CCR8 monoclonal antibody to block CCR8 signaling and to abolish the immunosuppressive function of Treg for the treatment of cancers.</span> - ASCO [asco.org]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. IPG7236-Nanjing Immunophage Biomedical Co., Ltd [immunophage.com.cn]
- 5. firstwordpharma.com [firstwordpharma.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling CCR8 Antagonist 1
Disclaimer: As "CCR8 antagonist 1" is a designation for a research compound, a specific Safety Data Sheet (SDS) is not publicly available. The following guidance is based on best practices for handling potent, novel small molecule inhibitors and data from analogous chemokine receptor antagonists. Researchers must always consult the specific SDS provided by the manufacturer before handling any chemical and adhere to their institution's safety protocols.[1]
This document provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
Given the nature of novel small molecule inhibitors, which should be treated as potentially hazardous, a comprehensive PPE strategy is mandatory to minimize exposure.[1][2] The following table summarizes recommended PPE based on the task being performed.
| Task | Minimum Required PPE | Recommended PPE for Powders/High Concentrations |
| Weighing and Aliquoting Powder | Nitrile gloves (double-gloving recommended), Safety glasses with side shields, Fully-buttoned laboratory coat. | Double nitrile gloves, Chemical splash goggles, Face shield, Disposable gown with tight-fitting cuffs, NIOSH-approved respirator (e.g., N95 for powders).[1] |
| Preparation of Solutions | Double nitrile gloves, Chemical splash goggles, Laboratory coat. | Double nitrile gloves, Chemical splash goggles, Face shield, Chemical-resistant disposable gown. |
| Conducting in vitro Experiments | Nitrile gloves, Safety glasses, Laboratory coat. | Nitrile gloves (double), Safety goggles, Laboratory coat. |
| Waste Disposal | Nitrile gloves, Chemical splash goggles, Laboratory coat. | Chemical-resistant gloves, Chemical splash goggles, Laboratory coat. |
Note: Always handle potent compounds in a designated area, such as a certified chemical fume hood or a glove box, especially when handling powders to prevent inhalation of aerosols.[1]
Operational Plans: Handling and Storage
Proper handling and storage are critical to ensure the stability of the compound and the safety of laboratory personnel.
2.1. Reconstitution and Aliquoting of Stock Solutions
This protocol outlines the preparation of a 10 mM stock solution of a hypothetical small molecule inhibitor in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Calculate Required Mass: Use the following formula to determine the mass of the compound needed to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * Molecular Weight ( g/mol ) * (1000 mg / 1 g)
-
Weigh Compound: In a chemical fume hood, tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass of the inhibitor powder into the tube.
-
Dissolve Compound: Add the appropriate volume of DMSO to the tube. Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary for some compounds, but always check for temperature sensitivity.
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
2.2. Storage Conditions
| Solution Type | Storage Temperature | Duration | Special Considerations |
| Powder | -20°C | Up to 3 years (refer to manufacturer) | Store in a desiccator to protect from moisture. |
| Stock Solution in DMSO | -20°C or -80°C | Up to 3-6 months | Store in tightly sealed vials, protected from light. Avoid repeated freeze-thaw cycles. |
| Aqueous Solutions | 4°C | Prepare fresh; use within 24 hours | Many compounds have limited stability in aqueous media. |
Disposal Plan
Disposal of this compound and contaminated materials must comply with federal, state, and local regulations for hazardous waste.
3.1. Waste Segregation
-
Solid Waste: Unused powder, contaminated personal protective equipment (gloves, gowns), and plasticware should be collected in a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste."
-
Liquid Waste: Unused stock solutions, contaminated media, and buffers should be collected in a dedicated, leak-proof, and clearly labeled container for hazardous liquid waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
3.2. Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic").
-
Storage: Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory. Liquid waste containers must be kept in secondary containment to prevent spills.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste. Do not dispose of this chemical waste down the drain or in the regular trash.
Experimental Protocols and Workflows
4.1. CCR8 Signaling Pathway
CCR8 is a G protein-coupled receptor (GPCR) that plays a role in immune cell migration and function. Its primary ligand is CCL1. The binding of CCL1 to CCR8 on immune cells, particularly regulatory T cells (Tregs) within the tumor microenvironment, initiates a signaling cascade that promotes cell migration and suppresses anti-tumor immune responses.
Caption: CCR8 signaling pathway and the mechanism of action for an antagonist.
4.2. In Vitro Cell-Based Assay Workflow
This workflow describes a general procedure for testing the efficacy of this compound in a cell-based assay, such as a chemotaxis or signaling inhibition assay.
Caption: General workflow for an in vitro cell-based assay with a small molecule inhibitor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
